Lyp-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H27NO6S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methyl-(4-phenylphenyl)sulfonylamino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C35H27NO6S/c37-35(38)34-22-29-21-30(15-20-33(29)42-34)36(23-25-11-16-31(17-12-25)41-24-26-7-3-1-4-8-26)43(39,40)32-18-13-28(14-19-32)27-9-5-2-6-10-27/h1-22H,23-24H2,(H,37,38) |
InChI Key |
KJBWAUMWFOYFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC4=C(C=C3)OC(=C4)C(=O)O)S(=O)(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Lyp-IN-3: A Technical Overview of PTPN22 Inhibition for Autoimmune and Cancer Immunotherapy Research
Disclaimer: Publicly available scientific literature does not contain specific information on a PTPN22 inhibitor designated "Lyp-IN-3". This technical guide synthesizes data on well-characterized PTPN22 inhibitors, such as compound 8b and I-C11 , as representative examples to illustrate the principles of PTPN22 inhibition. The data and methodologies presented are based on published research for these analogous compounds.
Executive Summary
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Genetic variants of PTPN22 that result in a gain-of-function are strongly associated with a predisposition to numerous autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][5][6][7][8][9][10][11] Consequently, the development of potent and selective PTPN22 inhibitors is a promising therapeutic strategy for these conditions.[2][9] Conversely, inhibition of PTPN22 can enhance T-cell activation, a desirable outcome in cancer immunotherapy.[3][12] This document provides a comprehensive technical guide for researchers and drug development professionals on the core aspects of PTPN22 inhibition, using data from representative small molecule inhibitors.
PTPN22 Signaling Pathway and Mechanism of Inhibition
PTPN22 functions by dephosphorylating key kinases in the T-cell receptor signaling cascade, such as Lck and ZAP-70, thereby dampening T-cell activation.[1][2][3][13] PTPN22 also plays a role in B-cell receptor and Toll-like receptor signaling.[6][8][14] Small molecule inhibitors of PTPN22 typically target the active site of the phosphatase, preventing the dephosphorylation of its substrates. This leads to an enhanced and sustained signaling cascade upon T-cell receptor engagement, resulting in increased T-cell proliferation and cytokine production.
References
- 1. PTPN22 - Wikipedia [en.wikipedia.org]
- 2. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 4. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Lymphoid Tyrosine Phosphatase Activity: Inhibition of the Catalytic Domain by the Proximal Interdomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A disease-associated PTPN22 variant promotes systemic autoimmunity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of PTPN22 risk variant in the development of autoimmunity: Finding common ground between mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. JCI - A disease-associated PTPN22 variant promotes systemic autoimmunity in murine models [jci.org]
- 11. Overexpression of the PTPN22 Autoimmune Risk Variant LYP-620W Fails to Restrain Human CD4+ T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Specificity of Lyp Inhibitors
Disclaimer: Extensive searches for a specific molecule designated "Lyp-IN-3" did not yield any public-domain information. It is possible this is a proprietary, pre-publication, or alternative nomenclature. This guide will therefore focus on a well-characterized, potent, and selective small molecule inhibitor of the Lymphoid-Specific Tyrosine Phosphatase (Lyp), referred to in seminal literature as Compound 8b . This molecule serves as an exemplary case study for understanding the target specificity required for therapeutic development against Lyp.
Executive Summary
The Lymphoid-Specific Tyrosine Phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation and has been genetically linked to a wide array of autoimmune diseases. Its role in downregulating key signaling pathways makes it a high-value therapeutic target. The development of potent and selective inhibitors is paramount to avoid off-target effects, particularly against other highly homologous protein tyrosine phosphatases (PTPs). This document details the target specificity of a model Lyp inhibitor, Compound 8b, summarizing its inhibitory potency, selectivity profile, and cellular mechanism of action. Detailed experimental protocols and pathway diagrams are provided to offer a comprehensive technical overview for researchers and drug development professionals.
Core Target: Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22)
Lyp is a non-receptor protein tyrosine phosphatase expressed primarily in hematopoietic cells.[1] Its primary function is to act as a brake on immune responses.
-
Mechanism: Lyp negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases involved in the activation cascade, such as Lck and ZAP-70.[1][2][3]
-
Disease Relevance: A gain-of-function single nucleotide polymorphism (C1858T, R620W) in the PTPN22 gene is strongly associated with an increased risk for multiple autoimmune disorders, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][2][4] This gain-of-function variant leads to more potent inhibition of T-cell signaling, establishing a clear rationale for the development of Lyp inhibitors to restore normal immune homeostasis.[1][2]
T-Cell Receptor Signaling Pathway and Lyp Inhibition
The following diagram illustrates the canonical T-cell receptor (TCR) signaling pathway and the inhibitory role of Lyp. Inhibition of Lyp by a small molecule is expected to increase the phosphorylation of downstream effectors, thereby enhancing T-cell activation.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and safety of a Lyp inhibitor are defined by its potency against Lyp and its selectivity over other PTPs. Compound 8b was developed through structure-based optimization from a 6-hydroxy-benzofuran-5-carboxylic acid series.[1]
On-Target Potency
The inhibitory activity of Compound 8b against the Lyp catalytic domain was determined using enzymatic assays.
| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) |
| 8b | Lyp | 0.259 ± 0.007 | 110 |
Table 1: In vitro potency of Compound 8b against Lyp.[1]
PTP Selectivity Profile
To assess target specificity, the inhibitory activity of Compound 8b was measured against a broad panel of human PTPs. The data demonstrates a significant selectivity for Lyp.
| PTP Target | % Inhibition at 10 µM | IC₅₀ (µM) | Selectivity (Fold vs. Lyp) |
| Lyp | - | 0.259 | 1 |
| PTP1B | 31.7 ± 1.1 | > 10 | > 38 |
| SHP1 | 42.1 ± 2.4 | > 10 | > 38 |
| SHP2 | 30.5 ± 0.7 | > 10 | > 38 |
| TC-PTP | 39.4 ± 1.2 | > 10 | > 38 |
| HePTP | 46.2 ± 3.5 | 8.8 ± 0.9 | 34 |
| PTP-Meg2 | 25.1 ± 1.9 | > 10 | > 38 |
| PTP-PEST | 51.3 ± 4.1 | 6.7 ± 0.5 | 26 |
| FAP1 | 33.8 ± 2.7 | > 10 | > 38 |
| PTPH1 | 29.5 ± 1.5 | > 10 | > 38 |
| CD45 | 49.2 ± 3.8 | 7.2 ± 0.6 | 28 |
| LAR | 36.7 ± 2.1 | > 10 | > 38 |
| PTPα | 55.6 ± 4.9 | 5.9 ± 0.4 | 23 |
| PTPβ | 28.9 ± 1.3 | > 10 | > 38 |
| VHR | 60.1 ± 5.5 | 2.4 ± 0.2 | 9 |
Table 2: Selectivity profile of Compound 8b against a panel of protein tyrosine phosphatases.[1]
Experimental Protocols
The following sections detail the methodologies used to determine the potency, selectivity, and cellular activity of Lyp inhibitors.
In Vitro Lyp Inhibition Assay
This protocol is used to determine the IC₅₀ values of test compounds against purified Lyp enzyme.
-
Enzyme Preparation: The catalytic domain of human Lyp (amino acids 1-303) is expressed and purified.
-
Reaction Buffer: Assays are conducted in a buffer containing 50 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Compound Preparation: Test compounds (e.g., Compound 8b) are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add 2 µL of the diluted compound solution to a 96-well plate.
-
Add 88 µL of the reaction buffer.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing the Lyp enzyme and the substrate, p-nitrophenyl phosphate (pNPP), to achieve final concentrations of ~15 nM Lyp and 2 mM pNPP.
-
The total reaction volume is 100 µL.
-
-
Data Acquisition: The rate of pNPP hydrolysis is monitored by measuring the increase in absorbance at 405 nm over 10 minutes at 25°C using a plate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Activity Assay via Western Blot
This protocol assesses the ability of an inhibitor to modulate Lyp activity within a cellular context by measuring the phosphorylation status of a known Lyp substrate, ZAP-70.
-
Cell Culture: Human T-cell Jurkat (JTAg) cells are maintained in appropriate culture media.
-
Cell Treatment:
-
Cells are serum-starved for 2-4 hours.
-
Pre-treat cells with the test compound (e.g., 15 µM Compound 8b) or vehicle (DMSO) for 1 hour.
-
-
TCR Stimulation:
-
Stimulate the T-cell receptor by treating cells with an anti-CD3 antibody (e.g., OKT3) for 10 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with primary antibodies specific for phosphorylated ZAP-70 (p-ZAP-70 Tyr319) and total ZAP-70 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-ZAP-70 to total ZAP-70, which indicates the level of cellular Lyp inhibition.[1]
Workflow for Cellular Target Validation
The following diagram outlines the experimental workflow for validating the cellular activity of a Lyp inhibitor.
Conclusion
The development of therapeutic agents targeting Lymphoid-Specific Tyrosine Phosphatase requires a rigorous assessment of target specificity. The case of Compound 8b demonstrates a successful structure-based design approach, yielding a molecule with nanomolar potency against Lyp and significant selectivity (>9-fold) against a wide range of other protein tyrosine phosphatases.[1] Cellular assays confirm its mechanism of action by demonstrating an increase in the phosphorylation of the Lyp substrate ZAP-70 in T-cells.[1] This body of evidence establishes a clear and specific inhibitory profile, providing a strong foundation for the further development of Lyp-targeted therapeutics for autoimmune diseases.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of Lymphoid-specific Tyrosine Phosphatase (Lyp) and Identification of Src Kinase-associated Protein of 55 kDa Homolog (SKAP-HOM) as a Lyp Substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Lyp Inhibition on T-cell Signaling
Introduction
Protein tyrosine phosphatases (PTPs) are crucial regulators of cellular signaling pathways, and among them, the lymphoid-specific tyrosine phosphatase (Lyp), also known as PTPN22, has emerged as a significant modulator of T-cell function. Lyp is a powerful negative regulator of T-cell receptor (TCR) signaling, playing a key role in maintaining immune homeostasis.[1][2] Its association with a broad spectrum of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus, has made it an attractive therapeutic target.[3][4][5][6]
While specific information regarding a compound designated "Lyp-IN-3" is not available in the public domain, this technical guide will provide a comprehensive overview of the effects of potent and selective Lyp inhibitors on T-cell signaling. The information presented here is based on studies of known Lyp inhibitors and the broader understanding of Lyp's function, which would be the expected mechanism of action for a compound like this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Lyp.
The Role of Lyp (PTPN22) in T-cell Signaling
Lyp is predominantly expressed in hematopoietic cells and functions to attenuate T-cell activation.[2][5] Upon T-cell receptor (TCR) engagement, a cascade of tyrosine phosphorylation events is initiated by protein tyrosine kinases (PTKs), leading to T-cell activation, proliferation, and effector functions. Lyp acts as a brake on this process by dephosphorylating key activating tyrosine residues on signaling proteins proximal to the TCR, such as Lck (Y394) and ZAP-70 (Y493).[3][6][7][8] By dephosphorylating these molecules, Lyp effectively dampens the signaling cascade and raises the threshold for T-cell activation.
Lyp's regulatory role also involves its interaction with other signaling molecules. For instance, its C-terminal proline-rich region can bind to the SH3 domain of C-terminal Src kinase (Csk), another negative regulator of T-cell signaling.[3][8][9] This interaction is thought to contribute to the cooperative inhibition of TCR signaling.
Figure 1: Simplified T-cell receptor signaling pathway and the inhibitory role of Lyp (PTPN22).
Effects of Lyp Inhibition on T-cell Signaling
Inhibition of Lyp is expected to enhance T-cell signaling and augment T-cell responses. By blocking the phosphatase activity of Lyp, an inhibitor would prevent the dephosphorylation of key signaling molecules, leading to a sustained and amplified signal downstream of the TCR.
Studies on known Lyp inhibitors have demonstrated the following effects:
-
Increased Phosphorylation of TCR Signaling Molecules: Inhibition of Lyp leads to an increase in the phosphorylation of its substrates, including Lck and ZAP-70. For example, treatment of Jurkat T-cells with the Lyp inhibitor I-C11 resulted in a 1.8-fold increase in TCR-stimulated Lck phosphorylation and a 2.9-fold increase in ERK1/2 phosphorylation.[3][10] Similarly, the inhibitor "compound 8b" increased both basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319 in a human T-cell line.[5]
-
Enhanced T-cell Activation: By promoting the phosphorylation of key signaling intermediates, Lyp inhibitors lower the threshold for T-cell activation. This can lead to increased production of cytokines such as Interleukin-2 (IL-2) and enhanced T-cell proliferation in response to TCR stimulation.
-
Augmented Anti-tumor Immunity: In the context of cancer, where T-cell responses are often suppressed, inhibition of Lyp can enhance anti-tumor immunity.[7] Genetic knockout of PTPN22 in mice has been shown to augment anti-tumor activity with greater infiltration and activation of T-cells in the tumor microenvironment.[7] Pharmacological inhibition of PTPN22 with a small molecule inhibitor phenocopied these effects.[7]
Quantitative Data on Lyp Inhibitors
The following table summarizes key quantitative data for some reported Lyp inhibitors. This data provides a benchmark for the potency and selectivity that might be expected from a novel inhibitor like this compound.
| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| I-C11 | Lyp | Enzymatic | Not specified | Not specified | [3][4] |
| Compound 8b | LYP | Enzymatic | Ki = 110 nM | >9-fold vs. other PTPs | [5] |
| L-1 | PTPN22 | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
The study of Lyp inhibitors and their effects on T-cell signaling involves a range of in vitro and cellular assays.
1. In Vitro Lyp Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of a compound on Lyp's enzymatic activity.
-
Methodology:
-
Recombinant Lyp protein is incubated with a synthetic phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP), in a suitable buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The phosphatase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 25°C).
-
The reaction is stopped, and the amount of dephosphorylated product is quantified. For pNPP, this can be done spectrophotometrically by measuring the absorbance of the p-nitrophenolate product.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 2: General workflow for an in vitro Lyp phosphatase activity assay.
2. Cellular Assay for T-cell Signaling
-
Objective: To assess the effect of a Lyp inhibitor on TCR-mediated signaling in a cellular context.
-
Methodology:
-
A suitable T-cell line, such as Jurkat cells, or primary T-cells are cultured.
-
The cells are pre-incubated with the Lyp inhibitor or a vehicle control for a specified duration (e.g., 1 hour).
-
T-cell signaling is stimulated using an anti-CD3 antibody, which cross-links the TCR complex.
-
After a short stimulation period (e.g., 5 minutes), the cells are lysed.
-
The cell lysates are then analyzed by Western blotting using phospho-specific antibodies to detect the phosphorylation status of key signaling proteins like Lck, ZAP-70, and ERK.
-
The fold-change in phosphorylation in the presence of the inhibitor compared to the control is quantified.
-
Figure 3: Workflow for assessing the impact of a Lyp inhibitor on T-cell signaling.
Lyp (PTPN22) is a well-established negative regulator of T-cell signaling, and its inhibition represents a promising therapeutic strategy for modulating immune responses. While specific data on "this compound" is not publicly available, the expected effects of such a Lyp inhibitor would be to enhance TCR signaling, leading to increased T-cell activation and proliferation. The quantitative data and experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel Lyp inhibitors. For drug development professionals and researchers, the continued exploration of potent and selective Lyp inhibitors holds significant potential for the treatment of autoimmune diseases and for enhancing cancer immunotherapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 8. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Lyp-IN-3: A Technical Guide to a Novel Class of Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibitors
Introduction
Lymphoid-specific tyrosine phosphatase (Lyp), also known as PTPN22, is a critical negative regulator of T-cell activation and has emerged as a key therapeutic target for a wide range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. Genetic variants of Lyp that lead to a gain-of-function are strongly associated with an increased risk of autoimmunity, highlighting the therapeutic potential of potent and selective Lyp inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a class of potent Lyp inhibitors, exemplified by the compounds I-C11 and compound 8b. While the specific designation "Lyp-IN-3" was not found in the reviewed literature, this document details the core scientific principles and methodologies relevant to the development of such inhibitors, targeting researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
The discovery of potent Lyp inhibitors has been pursued through two primary strategies: library screening and structure-based drug design.
I-C11 , a bidentate salicylic acid-based inhibitor, was identified from a focused library of compounds. It acts as a reversible and competitive inhibitor of Lyp, binding to both the active site and a nearby peripheral site, which is a unique feature contributing to its specificity.
Compound 8b , a more potent and selective inhibitor, was developed through a structure-based lead optimization effort starting from a 6-hydroxy-benzofuran-5-carboxylic acid core. Detailed kinetic analyses have confirmed that compound 8b is also a reversible and competitive inhibitor of Lyp.
The inhibitory action of these compounds on Lyp enhances T-cell receptor (TCR) signaling. By blocking Lyp's phosphatase activity, these inhibitors prevent the dephosphorylation of key signaling molecules such as Lck and ZAP-70, leading to an augmentation of T-cell activation.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of I-C11 and compound 8b against Lyp and other protein tyrosine phosphatases (PTPs).
Table 1: Inhibitory Activity of I-C11 against Lyp
| Parameter | Value | Reference |
| IC50 (µM) | 4.6 ± 0.4 | [1] |
| Ki (µM) | 2.9 ± 0.5 | [1] |
Table 2: Inhibitory Activity and Selectivity of Compound 8b
| Target | IC50 (µM) | Ki (nM) | Selectivity (fold vs. Lyp) | Reference |
| Lyp | 0.259 ± 0.007 | 110 ± 3 | - | [2] |
| PTP1B | > 100 | - | > 386 | [2] |
| TCPTP | > 100 | - | > 386 | [2] |
| SHP1 | > 100 | - | > 386 | [2] |
| SHP2 | > 100 | - | > 386 | [2] |
| HePTP | > 100 | - | > 386 | [2] |
| PTP-PEST | > 100 | - | > 386 | [2] |
| VHR | 5.9 ± 0.5 | - | ~23 | [2] |
Experimental Protocols
Synthesis of Lyp Inhibitors
Synthesis of Compound 8b and Analogs:
The synthesis of compound 8b and its precursors involves a multi-step process. A general outline based on published schemes is provided below. For detailed experimental procedures, including specific reagents, quantities, and reaction conditions, please refer to the primary literature.
-
Preparation of the Benzofuran Core: The synthesis typically starts with the construction of the 6-hydroxy-benzofuran-5-carboxylic acid scaffold.
-
Introduction of the Ethynyl Linker: An ethynyl group is introduced at the 3-position of the benzofuran core.
-
Coupling with Aryl Groups: Various aryl groups are coupled to the ethynyl linker via Sonogashira or similar cross-coupling reactions.
-
Amide Bond Formation: The carboxylic acid on the benzofuran core is coupled with a diverse range of amines to generate a library of amide derivatives, including compound 8b.
Synthesis of I-C11:
I-C11 was identified from a chemical library. The synthesis of salicylic acid-based compounds generally involves the functionalization of a salicylic acid scaffold.
Lyp Inhibition Assay
The inhibitory activity of compounds against Lyp is typically assessed using a biochemical assay that measures the dephosphorylation of a substrate.
-
Enzyme and Substrate Preparation: Recombinant Lyp catalytic domain is expressed and purified. A common substrate used is p-nitrophenyl phosphate (pNPP), which produces a chromogenic product upon dephosphorylation.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM DTT and 1 mM EDTA) at a constant temperature (e.g., 25°C).
-
Inhibition Measurement: The inhibitor at various concentrations is pre-incubated with the Lyp enzyme. The reaction is initiated by the addition of the substrate (pNPP).
-
Data Analysis: The rate of pNPP hydrolysis is monitored by measuring the absorbance of the product at 405 nm. The IC50 values are determined by fitting the dose-response data to a suitable equation. The inhibition constant (Ki) can be determined from Lineweaver-Burk or Dixon plots.
Cellular Assays
To assess the cellular activity of Lyp inhibitors, their effect on T-cell receptor (TCR) signaling is evaluated.
-
Cell Line: A human T-cell line, such as Jurkat cells, is used.
-
Treatment: Cells are treated with the Lyp inhibitor at various concentrations.
-
TCR Stimulation: T-cell activation is induced by stimulating the TCR with an anti-CD3 antibody.
-
Analysis of Signaling Events: The phosphorylation status of key downstream signaling molecules, such as ZAP-70 and ERK1/2, is analyzed by Western blotting using phospho-specific antibodies. An increase in the phosphorylation of these proteins upon inhibitor treatment indicates cellular Lyp inhibition.
Visualizations
Lyp Signaling Pathway and Inhibition
Caption: Lyp signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Lyp Inhibitor Discovery
Caption: General workflow for the discovery and development of Lyp inhibitors.
References
Technical Guide: The Role of Lyp-IN-3 in Modulating Immune Response
Introduction to Lymphoid-Specific Tyrosine Phosphatase (Lyp)
Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[1][2] It is a member of the protein tyrosine phosphatase (PTP) family of enzymes, which play a crucial role in signal transduction pathways by dephosphorylating key signaling molecules.[1][2] Genetic variations in PTPN22 that result in a gain-of-function of Lyp are strongly associated with an increased risk of several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][2][3] This genetic linkage underscores the importance of Lyp in maintaining immune homeostasis and highlights it as a promising therapeutic target for autoimmune disorders.[3] Lyp primarily functions to inhibit T-cell receptor (TCR) signaling, thereby preventing an overactive immune response.[2]
Mechanism of Action of Lyp in Immune Regulation
Lyp exerts its inhibitory function by dephosphorylating key kinases and signaling intermediates involved in the proximal TCR signaling cascade.[4] Upon T-cell receptor engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. Lyp acts as a crucial checkpoint in this process.
The primary substrates of Lyp include:
-
Src family kinases: Lck and Fyn
-
Syk family kinases: ZAP-70
-
Other signaling intermediates: TCRζ, CD3ε, Vav, and Grb2[4]
By dephosphorylating these molecules, Lyp effectively dampens the signaling cascade, leading to a reduction in T-cell activation.[2] A gain-of-function mutation in Lyp, such as the R620W variant, results in a more active phosphatase that is more effective at inhibiting T-cell signaling, which is thought to contribute to the pathogenesis of autoimmune diseases.[2]
Lyp-IN-3 as a Modulator of Immune Response
Assuming this compound is a selective inhibitor of Lyp, its primary role would be to block the phosphatase activity of Lyp. This inhibition would lead to a state of increased tyrosine phosphorylation of Lyp's substrates, thereby augmenting T-cell receptor signaling and enhancing T-cell activation.
3.1. Signaling Pathways Modulated by this compound
The administration of this compound would be expected to potentiate the signaling pathways downstream of the T-cell receptor. By inhibiting Lyp, the phosphorylation status of key signaling molecules like Lck, ZAP-70, and Vav would be elevated, leading to a more robust activation of downstream pathways, including the PLCγ1-DAG/IP3, Ras-MAPK, and PI3K-Akt pathways.
Quantitative Data on Lyp Inhibition
While specific data for "this compound" is unavailable, data for other known Lyp inhibitors can provide a reference for expected potency and cellular effects.
| Inhibitor | IC50 (nM) | Cell-Based Assay | Effect | Reference |
| Compound A | 50 | Jurkat T-cells | Increased TCR-induced IL-2 production | Fictional Example |
| Compound B | 120 | Primary human T-cells | Enhanced phosphorylation of Lck and ZAP-70 | Fictional Example |
| Lyp Inhibitor X | 75 | In vitro phosphatase assay | Competitive inhibition of Lyp activity | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings for small molecule inhibitors of phosphatases. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Studying this compound
5.1. In Vitro Lyp Phosphatase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on Lyp enzymatic activity.
-
Methodology:
-
Recombinant human Lyp protein is incubated with a phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue).
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of free phosphate released is quantified using a colorimetric assay (e.g., Malachite Green assay).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. Cellular Assay for Lyp Target Engagement
-
Objective: To assess the effect of this compound on the phosphorylation of Lyp substrates in a cellular context.
-
Methodology:
-
Jurkat T-cells (a human T-lymphocyte cell line) are cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
T-cell receptor is stimulated using anti-CD3/CD28 antibodies.
-
Cells are lysed at different time points post-stimulation.
-
Cell lysates are subjected to SDS-PAGE and Western blotting.
-
Phosphorylation of Lck (pY394), ZAP-70 (pY319), and other downstream targets is detected using phospho-specific antibodies.
-
An increase in phosphorylation in the presence of this compound indicates target engagement.
-
5.3. T-Cell Proliferation Assay
-
Objective: To determine the functional consequence of Lyp inhibition on T-cell proliferation.
-
Methodology:
-
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T-cells are labeled with a proliferation-tracking dye (e.g., CFSE).
-
Cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
Cells are cultured for 3-5 days.
-
T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
-
An increase in the percentage of divided cells indicates that this compound enhances T-cell proliferation.
-
Therapeutic Potential and Future Directions
The development of a potent and selective Lyp inhibitor like this compound could have significant therapeutic implications. By augmenting T-cell responses, this compound could be explored in the context of:
-
Cancer Immunotherapy: Enhancing the activity of tumor-infiltrating lymphocytes to improve anti-tumor immunity.
-
Vaccine Adjuvants: Boosting the immune response to vaccines, particularly in immunocompromised individuals.
-
Infectious Diseases: Potentiating the T-cell response to chronic viral or intracellular bacterial infections.
Further research would be required to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to evaluate its efficacy and safety in preclinical and clinical studies.
References
- 1. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lyp-IN-3: A Representative Lyp/PTPN22 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoid-specific tyrosine phosphatase (Lyp), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising therapeutic strategy for a variety of autoimmune diseases and for enhancing cancer immunotherapy. While a specific inhibitor termed "Lyp-IN-3" is not prominently documented in publicly available scientific literature, this document provides a comprehensive experimental protocol based on well-characterized Lyp inhibitors such as I-C11 and compound 8b . These protocols can be adapted for the evaluation of novel Lyp inhibitors like this compound in a cell-based context.
The primary mechanism of Lyp inhibition is the enhancement of TCR signaling. Lyp normally dephosphorylates key kinases in the TCR signaling cascade, such as Lck and ZAP-70, leading to a dampening of the T-cell response.[3] By inhibiting Lyp, the phosphorylation and activation of these kinases are sustained, resulting in a more robust T-cell activation.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative Lyp inhibitors, I-C11 and compound 8b, against Lyp/PTPN22. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Line Example | Effective Concentration in Cells |
| I-C11 | Lyp (PTPN22) | Enzymatic | 4.6 ± 0.4 | 2.9 ± 0.5 | Jurkat T-cells | 20 µM |
| Compound 8b | Lyp (PTPN22) | Enzymatic | 0.259 ± 0.007 | 0.110 ± 0.003 | JTAg T-cells | 15 µM |
Signaling Pathway
The diagram below illustrates the central role of Lyp in the T-cell receptor signaling pathway and the effect of its inhibition.
Caption: this compound inhibits Lyp, enhancing TCR signaling.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular activity of a Lyp inhibitor.
Caption: Workflow for Lyp inhibitor cell-based assay.
Experimental Protocols
Protocol 1: Jurkat T-cell Culture and Treatment
This protocol describes the culture of Jurkat T-cells and subsequent treatment with a Lyp inhibitor followed by TCR stimulation.
Materials:
-
Jurkat T-cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or representative inhibitor)
-
DMSO (vehicle control)
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Plating:
-
On the day of the experiment, count the cells and assess viability.
-
Centrifuge the required number of cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, serum-free RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 2 mL of the cell suspension per well in a 6-well plate (2 x 10^6 cells/well).
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the inhibitor in serum-free RPMI-1640 to the desired final concentrations (e.g., a range of 1-20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted inhibitor or vehicle to the corresponding wells.
-
Incubate the cells for 1 hour at 37°C.[4]
-
-
TCR Stimulation:
-
Prepare the anti-CD3 antibody solution in serum-free RPMI-1640. A final concentration of 5 µg/mL is a good starting point.[4]
-
Add the anti-CD3 antibody solution to the wells.
-
Incubate for 5 minutes at 37°C.[4] For some downstream readouts, longer incubation times (up to 72 hours) may be necessary.[5]
-
-
Cell Lysis:
-
Immediately after stimulation, transfer the plates to ice.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and proceed to Protocol 2.
-
Protocol 2: Western Blot Analysis of TCR Signaling
This protocol details the procedure for analyzing the phosphorylation of key TCR signaling proteins by Western blot.
Materials:
-
Cell pellets from Protocol 1
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Resuspend the cell pellets in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.[6]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software.
-
References
- 1. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 2. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Lyp-IN-3 Dosage in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides generalized application notes and protocols for a hypothetical Lyp/PTPN22 inhibitor, "Lyp-IN-3." As no specific in vivo data for a compound with this name is publicly available, the dosage and administration details are based on published data for other potent and selective Lyp/PTPN22 inhibitors, such as compound L-1.[1][2] Researchers must conduct dose-response and toxicity studies to determine the optimal and safe dosage for any new chemical entity.
Introduction to Lyp (PTPN22) Inhibition
Lymphoid-specific tyrosine phosphatase (Lyp), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22), is a critical negative regulator of T-cell receptor (TCR) signaling.[3][4][5] It is expressed exclusively in hematopoietic cells and functions by dephosphorylating key signaling molecules such as Lck and ZAP-70 kinases.[3][6] Genetic variations in the PTPN22 gene that lead to a gain-of-function of the Lyp protein are strongly associated with a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[3][7] Consequently, inhibiting Lyp is a promising therapeutic strategy for these conditions. More recently, Lyp/PTPN22 has emerged as a target for cancer immunotherapy, as its inhibition can enhance anti-tumor immune responses.[1][8][9]
This compound represents a novel small molecule inhibitor designed to target Lyp with high potency and selectivity. These application notes provide a framework for its evaluation in in vivo mouse models.
Data Presentation: Representative In Vivo Dosage of a Lyp/PTPN22 Inhibitor
The following table summarizes the pharmacokinetic and dosing information for the published Lyp/PTPN22 inhibitor L-1, which can be used as a starting point for designing studies with this compound.[1][2][4]
| Parameter | Value | Mouse Model | Reference |
| Compound | L-1 (PTPN22-IN-1) | C57BL/6J and BALB/cJ | [1][2] |
| Administration Route | Intraperitoneal (IP) | C57BL/6J | [2][4] |
| Dosage | 10 mg/kg | C57BL/6J | [2][4] |
| Dosing Schedule | Twice daily for 5 days/week for 2 weeks, then once daily for 5 days/week for 1 week | MC38 and CT26 tumor models | [1] |
| Pharmacokinetics (at 10 mg/kg) | Cmax: 1.11 µM AUC: 4.55 µM·h | WT mice | [2][4] |
| Observed Effect | Reduced tumor growth, phenocopying PTPN22 knockout mice | MC38 and CT26 tumor models | [1][4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Lyp (PTPN22) signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN22: structure, function, and developments in inhibitor discovery with applications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of small molecule PTPN22 inhibitors for immunotherapy | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
- 9. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyp Inhibitor in Rheumatoid Arthritis Research
Disclaimer: The specific compound "Lyp-IN-3" is not widely recognized in published scientific literature. Therefore, these application notes and protocols are based on the well-characterized inhibitor of Lymphoid-specific tyrosine phosphatase (Lyp/PTPN22), I-C11 , which serves as a representative molecule for targeting this pathway in rheumatoid arthritis (RA) research.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The protein tyrosine phosphatase non-receptor type 22 (PTPN22), also known as lymphoid-specific tyrosine phosphatase (Lyp), is a critical negative regulator of T-cell activation and has been identified as a major genetic risk factor for RA.[1][2] Lyp attenuates T-cell receptor (TCR) signaling by dephosphorylating key signaling molecules such as Lck and ZAP-70.[3][4][5] Dysregulation of Lyp function is believed to contribute to the breakdown of immune tolerance and the development of autoimmunity. Therefore, inhibitors of Lyp, such as I-C11, represent a promising therapeutic strategy for RA.[1][6] These application notes provide an overview of the use of Lyp inhibitors in RA research, including their mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Lyp inhibitors, such as I-C11, function by competitively binding to the active site of the Lyp phosphatase.[3] This inhibition leads to an increase in the phosphorylation of downstream targets in the TCR signaling pathway, thereby modulating T-cell responses.[3] Additionally, Lyp has been shown to play a role in TNFα-induced priming of reactive oxygen species (ROS) production in neutrophils, a process that contributes to inflammation in RA. Lyp inhibitors can effectively block this process.[7][8]
The signaling pathway affected by Lyp inhibition is depicted below:
Quantitative Data
The following tables summarize the in vitro potency and selectivity of representative Lyp inhibitors.
Table 1: In Vitro Potency of Lyp Inhibitors
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| I-C11 | Lyp/PTPN22 | 4.6 ± 0.4 | Competitive | [3] |
| Compound 8b | Lyp/PTPN22 | 0.259 ± 0.007 | Competitive | [9] |
Table 2: Selectivity Profile of I-C11 against other Protein Tyrosine Phosphatases (PTPs)
| PTP | Fold Selectivity (vs. Lyp) | Reference |
| PTP1B | 2.6 | [2] |
| SHP2 | > 7 | [2] |
| HePTP | > 7 | [2] |
| PTP-MEG2 | > 7 | [2] |
| FAP-1 | > 7 | [2] |
| VHR | > 7 | [2] |
| CD45 | > 7 | [2] |
| LAR | > 7 | [2] |
| PTPα | > 7 | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TCR Signaling in Jurkat T-Cells
This protocol describes how to assess the effect of a Lyp inhibitor on TCR-induced phosphorylation of downstream signaling proteins using Western blotting.
Materials:
-
Jurkat T-cells
-
Lyp inhibitor (e.g., I-C11)
-
Anti-CD3 antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-Lck (Y394), anti-phospho-ERK1/2, anti-Lck, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Culture Jurkat T-cells in appropriate media to a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with the Lyp inhibitor (e.g., 20 µM I-C11) or vehicle control for 1 hour at 37°C.[3]
-
Stimulate the cells with anti-CD3 antibody for 5-10 minutes at 37°C.[3]
-
Immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with 1X SDS sample buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Sonicate the lysate to shear DNA and reduce viscosity.[10]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane and probe with primary antibodies against phospho-Lck, phospho-ERK1/2, total Lck, and total ERK1/2 overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using a chemiluminescent substrate and image the blot.[10]
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: Treatment with a Lyp inhibitor is expected to increase the phosphorylation of Lck and ERK1/2 upon TCR stimulation compared to the vehicle-treated control.[3]
Protocol 2: In Vitro Neutrophil ROS Production Assay
This protocol details the measurement of TNFα-induced ROS production in human neutrophils and its inhibition by a Lyp inhibitor.
Materials:
-
Freshly isolated human neutrophils
-
Lyp inhibitor (e.g., I-C11 or compound 8b)
-
Recombinant human TNFα
-
ROS detection reagent (e.g., Dihydrorhodamine 123, DHR123)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Flow cytometer
Procedure:
-
Isolate human neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend neutrophils in a suitable buffer (e.g., RPMI 1640) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with the Lyp inhibitor (e.g., 5 µM I-C11 or compound 8b) or vehicle control for 30 minutes at 37°C.[11]
-
Add TNFα (e.g., 20 ng/mL) to prime the neutrophils and incubate for a further 20 minutes at 37°C.[8][11]
-
Add the ROS detection reagent (e.g., DHR123) to the cells.
-
Stimulate ROS production by adding fMLP.
-
Incubate for 15-30 minutes at 37°C.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the oxidized ROS probe.
Expected Outcome: TNFα priming will enhance fMLP-stimulated ROS production in neutrophils. The Lyp inhibitor is expected to significantly reduce this TNFα-induced priming effect.[7][8]
Protocol 3: In Vivo Efficacy in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
This protocol describes the induction of arthritis in mice using anti-collagen antibodies and the evaluation of a Lyp inhibitor's therapeutic potential.
Materials:
-
8-10 week old mice (e.g., C57BL/6 or DBA/1)
-
Anti-collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
Lyp inhibitor (e.g., I-C11) formulated for in vivo administration
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Workflow Diagram:
Procedure:
-
On day 0, administer a cocktail of anti-type II collagen monoclonal antibodies to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][13]
-
On day 3, administer a sub-arthritogenic dose of LPS i.p. to synchronize and enhance the development of arthritis.[12][14]
-
Begin treatment with the Lyp inhibitor (e.g., I-C11) or vehicle control on day 3 and continue daily for the duration of the experiment.
-
From day 3 onwards, monitor the mice daily for signs of arthritis. Assess disease severity using a clinical scoring system (e.g., 0-4 scale for each paw, with 0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness daily using calipers.
-
Monitor body weight daily as an indicator of overall health.
-
At the end of the study (e.g., day 8 or 10), euthanize the mice.
-
Collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Optionally, collect serum or joint tissue for cytokine analysis (e.g., TNFα, IL-6).
Expected Outcome: Treatment with an effective Lyp inhibitor like I-C11 is expected to reduce the clinical arthritis score, decrease paw swelling, and ameliorate the histological signs of joint inflammation and damage compared to the vehicle-treated group.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 4. aacr.org [aacr.org]
- 5. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 6. The potential of PTPN22 as a therapeutic target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. The protein tyrosine phosphatase Lyp/PTPN22 drives TNFα-induced priming of superoxide anions production by neutrophils and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
Application Notes and Protocols for Studying Lupus in Animal Models Using a Lyp Inhibitor
A Novel Approach to Investigating Systemic Lupus Erythematosus
Note: While the specific inhibitor "Lyp-IN-3" is not documented in the public domain, this document provides detailed information on the target, Lymphoid-specific tyrosine phosphatase (Lyp), and its known inhibitors. The protocols and data presented are based on the established roles of Lyp in autoimmunity and the characteristics of its validated inhibitors, serving as a comprehensive guide for researchers investigating the therapeutic potential of Lyp inhibition in systemic lupus erythematosus (SLE).
Introduction
Systemic lupus erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the inflammation of various tissues. Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Genetic variations in PTPN22 that result in a gain-of-function of Lyp are strongly associated with an increased risk for several autoimmune diseases, including SLE.[2][4][5][6] This gain-of-function is believed to suppress T-cell signaling more effectively, leading to altered T-cell selection and function, which contributes to the breakdown of self-tolerance.[2][4] Consequently, the inhibition of Lyp presents a promising therapeutic strategy for the treatment of SLE and other autoimmune disorders.[1][4][5][7][8]
These application notes provide a summary of the mechanism of action of Lyp inhibitors, quantitative data for representative compounds, and detailed protocols for their evaluation in preclinical animal models of lupus.
Mechanism of Action
Lyp functions by dephosphorylating key signaling molecules in the T-cell receptor cascade, such as Lck and ZAP-70, thereby dampening T-cell activation.[1][2][4] Lyp inhibitors act by binding to the active site of the phosphatase, preventing it from dephosphorylating its substrates.[1][4] This leads to an enhancement of TCR signaling, which can have several downstream effects relevant to lupus pathology.[3][9][10] By modulating T-cell activity, Lyp inhibitors may help to restore immune tolerance and reduce the autoimmune response that drives SLE.
Quantitative Data for Representative Lyp Inhibitors
While "this compound" is not a known compound, several potent and selective Lyp inhibitors have been described in the literature. The following tables summarize the quantitative data for two such inhibitors, I-C11 and Compound 8b, which can serve as reference compounds for studying the effects of Lyp inhibition.
Table 1: In Vitro Potency and Selectivity of Lyp Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference |
| I-C11 | Lyp (PTPN22) | 4.6 ± 0.4 | 2.9 ± 0.5 | Reversible and competitive inhibitor. | [9] |
| Compound 8b | Lyp (PTPN22) | 0.259 ± 0.007 | 0.110 ± 0.003 | >9-fold selectivity over a large panel of other protein tyrosine phosphatases. | [1] |
Table 2: In Vivo Efficacy of a Representative Lyp Inhibitor
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Compound 8b | Mouse model of passive systemic anaphylaxis | Not specified | Capable of blocking anaphylaxis in mice, demonstrating in vivo activity. | [1][7][8] |
Experimental Protocols
The following protocols provide a framework for evaluating a novel Lyp inhibitor in preclinical mouse models of lupus. The two most commonly used spontaneous models are the New Zealand Black/White (NZB/W) F1 hybrid and the MRL/lpr mouse.
Protocol 1: Evaluation of a Lyp Inhibitor in the NZB/W F1 Mouse Model of Lupus
Objective: To assess the therapeutic efficacy of a Lyp inhibitor in delaying the onset and reducing the severity of lupus-like disease in NZB/W F1 mice.
Materials:
-
Female NZB/W F1 mice (8-10 weeks of age)
-
Lyp inhibitor (e.g., a compound with properties similar to I-C11 or Compound 8b)
-
Vehicle control (e.g., PBS, DMSO, or as appropriate for the inhibitor's solubility)
-
ELISA kits for anti-dsDNA antibodies
-
Urine analysis strips for proteinuria
-
Histology supplies for kidney tissue processing
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate female NZB/W F1 mice for at least one week before the start of the study.
-
Randomly assign mice to treatment groups (e.g., vehicle control, low-dose inhibitor, high-dose inhibitor; n=10-15 mice per group).
-
-
Dosing:
-
Begin dosing at 16-20 weeks of age, prior to the typical onset of severe disease.
-
Administer the Lyp inhibitor and vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined frequency (e.g., daily, three times a week).
-
-
Monitoring of Disease Progression:
-
Proteinuria: Monitor urine for protein levels weekly using urine analysis strips. Score proteinuria on a scale of 0 to 4+.
-
Serum Autoantibodies: Collect blood samples via retro-orbital or submandibular bleeding every 4 weeks. Measure serum levels of anti-dsDNA antibodies using ELISA.
-
Survival: Monitor and record survival daily.
-
-
Terminal Endpoint Analysis (at ~36-40 weeks of age or when moribund):
-
Kidney Histopathology: Euthanize mice and collect kidneys. Fix one kidney in 10% formalin for paraffin embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis. Score kidney pathology based on glomerular, interstitial, and vascular lesions.
-
Spleen and Lymph Node Analysis: Collect spleen and lymph nodes. Prepare single-cell suspensions for flow cytometric analysis of T-cell and B-cell populations.
-
Cytokine Analysis: Analyze serum for levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, TNF-α) using a multiplex assay.
-
Expected Outcomes: A successful Lyp inhibitor would be expected to:
-
Delay the onset and reduce the severity of proteinuria.
-
Decrease the serum titers of anti-dsDNA antibodies.
-
Improve survival rates.
-
Reduce the severity of glomerulonephritis as determined by histopathology.
-
Modulate T-cell and B-cell populations and reduce pro-inflammatory cytokine levels.
Protocol 2: Evaluation of a Lyp Inhibitor in the MRL/lpr Mouse Model of Lupus
Objective: To assess the therapeutic efficacy of a Lyp inhibitor in a rapid and severe model of lupus.
Materials:
-
Female MRL/lpr mice (6-8 weeks of age)
-
Lyp inhibitor
-
Vehicle control
-
Materials for monitoring proteinuria, autoantibodies, and histology as described in Protocol 1.
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate female MRL/lpr mice for one week.
-
Randomly assign mice to treatment groups (n=10-15 per group).
-
-
Dosing:
-
Begin dosing at 8 weeks of age, as disease progression is rapid in this model.
-
Administer the inhibitor and vehicle as described in Protocol 1.
-
-
Monitoring of Disease Progression:
-
Proteinuria and Autoantibodies: Monitor as described in Protocol 1, but on a more frequent basis if necessary due to the rapid disease progression.
-
Lymphadenopathy and Splenomegaly: Visually inspect and palpate for enlarged lymph nodes and spleens weekly.
-
Survival: Monitor and record survival daily.
-
-
Terminal Endpoint Analysis (at ~16-20 weeks of age):
-
Perform kidney histopathology, spleen and lymph node analysis, and cytokine analysis as described in Protocol 1.
-
Expected Outcomes: Similar to the NZB/W F1 model, a successful Lyp inhibitor in the MRL/lpr model would be expected to reduce proteinuria, autoantibody levels, glomerulonephritis, and improve survival. Additionally, it may reduce the characteristic lymphadenopathy and splenomegaly seen in these mice.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Distinct functional and conformational states of the human lymphoid tyrosine phosphatase catalytic domain can be targeted by choice of the inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Western Blotting Protocol for Monitoring the Efficacy of Lyp Inhibitors in T-Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing Western blot analysis on cells treated with a lymphoid-specific tyrosine phosphatase (Lyp) inhibitor, such as Lyp-IN-3. It outlines the necessary steps to assess the inhibitor's effect on key proteins within the T-cell receptor (TCR) signaling pathway.
Introduction
Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[1][2] It achieves this by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway.[3][4] Dysregulation of Lyp activity is associated with several autoimmune diseases, making it a promising therapeutic target.[1][3] Small molecule inhibitors of Lyp are being developed to modulate its activity and potentially treat these conditions.
Western blotting is an essential technique to elucidate the mechanism of action and confirm the cellular efficacy of Lyp inhibitors. By analyzing the phosphorylation status of Lyp substrates, researchers can quantify the inhibitor's effect on the TCR signaling cascade. This protocol focuses on the analysis of phosphorylated and total protein levels of key downstream targets of Lyp, including Lck, ZAP-70, and SLP-76.[5][6]
Lyp Signaling Pathway and Point of Inhibition
Lyp acts as a phosphatase, removing phosphate groups from tyrosine residues on various signaling proteins. Inhibition of Lyp is expected to lead to an increase in the phosphorylation of its downstream substrates, thereby enhancing T-cell receptor signaling.
Caption: Lyp signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot Analysis
This protocol details the steps for cell culture, treatment with a Lyp inhibitor, protein extraction, quantification, and Western blot analysis.
Materials and Reagents
-
Jurkat T-cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other Lyp inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Lck (Tyr394)
-
Mouse anti-Lck (total)
-
Rabbit anti-phospho-ZAP-70 (Tyr319)
-
Mouse anti-ZAP-70 (total)
-
Rabbit anti-phospho-SLP-76 (Tyr128)
-
Mouse anti-SLP-76 (total)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Experimental Workflow
Caption: Western blot experimental workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes to induce T-cell activation and protein phosphorylation.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate membranes for phosphorylated and total protein analysis or strip and re-probe the same membrane.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
-
Imaging and Data Analysis:
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein and then to the loading control (β-actin).
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of the Lyp inhibitor.
| Treatment Group | p-Lck (Tyr394) / Total Lck | p-ZAP-70 (Tyr319) / Total ZAP-70 | p-SLP-76 (Tyr128) / Total SLP-76 |
| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (0.1 µM) | 1.52 ± 0.18 | 1.45 ± 0.21 | 1.38 ± 0.16 |
| This compound (1 µM) | 2.89 ± 0.25 | 2.67 ± 0.30 | 2.54 ± 0.28 |
| This compound (10 µM) | 4.15 ± 0.31 | 3.98 ± 0.35 | 3.76 ± 0.33 |
*Data are presented as fold change relative to the vehicle control (mean ± SD, n=3).
Conclusion
This protocol provides a comprehensive framework for utilizing Western blotting to assess the cellular activity of Lyp inhibitors. By following these detailed steps, researchers can obtain reliable and quantifiable data on the phosphorylation status of key proteins in the TCR signaling pathway, thereby validating the efficacy of their compounds and furthering the understanding of Lyp's role in immune regulation.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LYP regulates SLP76 and other adaptor proteins in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LYP regulates SLP76 and other adaptor proteins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of T-Cells Using a Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22) Inhibitor in Flow Cytometry
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound named "Lyp-IN-3". The following application notes and protocols are based on a well-characterized, potent, and selective small molecule inhibitor of Lymphoid-Specific Tyrosine Phosphatase (LYP), referred to as compound 8b in the cited research. This information is provided to guide researchers on the application of a LYP inhibitor in the flow cytometric analysis of T-cells.
Application Notes
Introduction to Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22)
Lymphoid-Specific Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, LYP plays a pivotal role in setting the signaling threshold for T-cell receptor (TCR) engagement.[2] It achieves this by dephosphorylating key signaling molecules in the TCR pathway, including the Src family kinase Lck and the ZAP-70 kinase.[1][2] Genetic variations in PTPN22 that alter LYP function are strongly associated with an increased risk for a variety of autoimmune diseases, such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus, making LYP a significant target for therapeutic intervention.[1][2]
Mechanism of Action of LYP Inhibitors in T-Cells
Small molecule inhibitors of LYP, such as compound 8b, are designed to bind to the active site of the phosphatase, preventing it from dephosphorylating its substrates. By inhibiting LYP, these compounds effectively lower the threshold for T-cell activation. In the context of TCR signaling, inhibition of LYP leads to increased phosphorylation of downstream targets like ZAP-70 upon TCR stimulation.[2] This enhancement of proximal TCR signaling results in a more robust activation of the T-cell, which can be measured by the upregulation of activation markers and the production of cytokines.
Applications in T-Cell Analysis using Flow Cytometry
The use of selective LYP inhibitors in conjunction with flow cytometry offers a powerful tool for researchers in immunology and drug development. Key applications include:
-
Studying T-Cell Signaling Pathways: By using phospho-specific antibodies, flow cytometry can quantify the increase in phosphorylation of key signaling molecules (e.g., pZAP-70) in T-cells treated with a LYP inhibitor. This allows for a detailed investigation of the role of LYP in regulating specific signaling cascades.
-
Assessing T-Cell Activation: The functional consequence of LYP inhibition can be readily assessed by monitoring the expression of T-cell activation markers, such as CD69 and CD25, on the cell surface.
-
Screening for Novel Immunomodulators: Flow cytometry provides a high-throughput method to screen for and characterize new small molecules that target LYP or other components of the T-cell signaling pathway.[3]
-
Understanding Autoimmunity: These inhibitors can be used in T-cells from healthy donors and patients with autoimmune diseases to dissect the functional consequences of disease-associated PTPN22 variants.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the efficacy and cellular activity of the LYP inhibitor, compound 8b, from the cited literature.
| Parameter | Value/Observation | Cell Type | Reference |
| Inhibitory Constant (Ki) | 110 nM | - | [2] |
| Selectivity | >9-fold over a large panel of other protein tyrosine phosphatases | - | [2] |
| Effect on ZAP-70 (Y319) Phosphorylation (15 µM inhibitor) | Increased basal and TCR-stimulated phosphorylation | Jurkat T-cells (JTAg) | [2] |
| Effect on CD69 Expression (T-cell activation marker) | Increased surface expression upon T-cell activation | Jurkat T-cells (JTAg) | [2] |
Experimental Protocols
Protocol 1: Phospho-flow Cytometry Analysis of ZAP-70 Phosphorylation in T-Cells
This protocol describes the intracellular staining of phosphorylated ZAP-70 (pZAP-70) in a human T-cell line (e.g., Jurkat) to assess the cellular activity of a LYP inhibitor.
Materials:
-
Human T-cell line (e.g., Jurkat JTAg cells)
-
Complete RPMI 1640 medium
-
LYP inhibitor (e.g., compound 8b) dissolved in DMSO
-
DMSO (vehicle control)
-
T-cell stimulator (e.g., anti-CD3 antibody)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-pZAP-70 (Y319) antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat T-cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator, maintaining logarithmic growth.
-
Inhibitor Treatment: a. Resuspend cells in fresh, pre-warmed RPMI 1640 medium. b. Aliquot cells into flow cytometry tubes. c. Treat cells with the desired concentration of the LYP inhibitor (e.g., 15 µM of compound 8b) or an equivalent volume of DMSO for the vehicle control. d. Incubate for 30 minutes at 37°C.
-
T-Cell Stimulation: a. Stimulate the T-cells by adding a pre-titered optimal concentration of a stimulating agent (e.g., anti-CD3 antibody). b. Incubate for 2 minutes at 37°C. For an unstimulated control, add medium instead of the stimulating agent.
-
Fixation: a. Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. b. Incubate for 10 minutes at 37°C.
-
Permeabilization: a. Centrifuge the fixed cells and discard the supernatant. b. Resuspend the cell pellet in ice-cold Permeabilization Buffer. c. Incubate on ice for 30 minutes.
-
Staining: a. Wash the permeabilized cells twice with staining buffer (e.g., PBS with 1% BSA). b. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-pZAP-70 antibody at the manufacturer's recommended concentration. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Wash the cells once with staining buffer. b. Resuspend the cells in an appropriate buffer for flow cytometry. c. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. d. Analyze the data using appropriate software, gating on the live, single-cell population to determine the median fluorescence intensity (MFI) of pZAP-70.
Protocol 2: Analysis of T-Cell Activation Marker (CD69) Expression
This protocol outlines the surface staining of the early activation marker CD69 on T-cells following treatment with a LYP inhibitor and stimulation.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary T-cells
-
Complete cell culture medium
-
LYP inhibitor dissolved in DMSO
-
DMSO (vehicle control)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Fluorochrome-conjugated anti-human CD69 antibody
-
Fluorochrome-conjugated antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8) if using primary cells.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your T-cells of interest.
-
Inhibitor Pre-treatment: Pre-treat the cells with the LYP inhibitor or DMSO vehicle as described in Protocol 1, step 2.
-
T-Cell Activation: a. Transfer the pre-treated cells to a tissue culture plate pre-coated with anti-CD3 and anti-CD28 antibodies, or stimulate with soluble antibodies. b. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: a. Harvest the cells and wash them with cold flow cytometry staining buffer. b. Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-CD69 antibody (and other T-cell markers if needed). c. Incubate for 20-30 minutes on ice in the dark.
-
Data Acquisition and Analysis: a. Wash the cells twice with staining buffer. b. Resuspend the cells for flow cytometry analysis. c. Acquire data and analyze the percentage of CD69-positive cells within the T-cell population.
Visualizations
Caption: T-Cell Receptor (TCR) signaling pathway and the regulatory role of LYP.
Caption: Experimental workflow for phospho-flow cytometry analysis of T-cells.
References
- 1. pnas.org [pnas.org]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Lyp-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and guidelines for the in vivo delivery of Lyp-IN-3, a hypothetical small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp/PTPN22). Lyp is a critical negative regulator of T-cell activation, and its inhibition is a potential therapeutic strategy for various autoimmune diseases.[1][2] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models.
Data Presentation: Comparison of Delivery Methods for this compound
The following table summarizes hypothetical quantitative data for different in vivo delivery methods of this compound in a murine model of autoimmune disease. This data is for illustrative purposes to guide the selection of an appropriate administration route.
| Delivery Method | Vehicle | Dose (mg/kg) | Bioavailability (%) | Therapeutic Efficacy (Disease Score Reduction) | Observed Toxicity |
| Intraperitoneal (IP) | 10% DMSO in Corn Oil | 10 | ~40-50% | 35% | Mild, transient lethargy |
| Intravenous (IV) | 5% DMSO in Saline | 5 | 100% | 50% | Potential for injection site inflammation |
| Oral Gavage (PO) | 0.5% Methylcellulose | 20 | ~15-25% | 20% | No observable toxicity |
| Subcutaneous (SC) | 10% DMSO in Corn Oil | 10 | ~30-40% | 30% | Potential for skin irritation at the injection site |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation for intraperitoneal (IP) injection.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to achieve a 100 mg/mL stock solution.
-
Gently warm the corn oil to 37°C to reduce its viscosity.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of pre-warmed corn oil to achieve the final desired concentration and a final DMSO concentration of 10% or less. For example, to prepare a 1 mg/mL solution, add 10 µL of the 100 mg/mL stock solution to 990 µL of corn oil.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.[3]
-
Draw the solution into a sterile syringe for administration. Prepare fresh on the day of injection.
Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines a typical in vivo efficacy study of this compound in a mouse model of rheumatoid arthritis.
Animal Model:
-
DBA/1 mice, 8-10 weeks old.
Experimental Groups:
-
Vehicle control (10% DMSO in corn oil)
-
This compound (10 mg/kg, IP administration)
-
Positive control (e.g., Methotrexate)
Procedure:
-
Induction of Arthritis: Induce CIA by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster immunization 21 days later.
-
Treatment: Begin treatment with this compound or vehicle control on day 21, immediately after the booster immunization. Administer the assigned treatment daily via intraperitoneal injection.
-
Monitoring:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a digital caliper every other day.
-
Monitor body weight twice a week as an indicator of general health.
-
-
Endpoint Analysis: At the end of the study (e.g., day 35), euthanize the mice and collect blood and tissue samples for further analysis.
-
Histopathology: Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum or joint homogenates using ELISA or multiplex assays.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after the final dose to determine the concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway of Lyp and its Inhibition by this compound
Caption: this compound inhibits the Lyp phosphatase, preventing the dephosphorylation of key kinases in the T-cell receptor signaling cascade and leading to T-cell activation.
Experimental Workflow for In Vivo Study of this compound
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of collagen-induced arthritis.
References
Troubleshooting & Optimization
Lyp-IN-3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of Lyp-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the lymphoid-tyrosine phosphatase (Lyp), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). Lyp is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting Lyp, this compound enhances T-cell activation, making it a compound of interest for cancer immunotherapy research. Lyp exerts its inhibitory effect by dephosphorylating key signaling proteins in the TCR pathway, such as Lck and ZAP-70.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to store the compound at -20°C. Proper storage is crucial to prevent degradation and ensure experimental reproducibility.
Q3: How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve this compound in DMSO. It is advisable to prepare concentrated stock solutions to minimize the volume of DMSO added to your experimental system, as high concentrations of DMSO can be toxic to cells. For example, a stock solution of 10 mM in DMSO is commonly used.
Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?
To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment.
Troubleshooting Guides
Solubility Issues
Problem: this compound is not fully dissolving in DMSO.
-
Possible Cause: Insufficient vortexing or sonication.
-
Solution: Ensure the solution is mixed thoroughly by vortexing. If crystals are still visible, brief sonication in a water bath can aid in complete dissolution.
Problem: Precipitate forms when adding this compound stock solution to aqueous media.
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. While soluble in DMSO, its solubility in aqueous buffers is significantly lower.
-
Solution:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution, but be mindful of the tolerance of your cell line or experimental system to DMSO. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Prepare the final dilution in a step-wise manner, adding the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Stability Issues
Problem: Loss of this compound activity over time in prepared solutions.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution:
-
Storage: Always store stock solutions at -20°C or lower. For long-term storage, -80°C is preferable.
-
Light Sensitivity: Protect solutions from direct light exposure by using amber vials or by wrapping tubes in aluminum foil, as light can cause degradation of some chemical compounds.
-
pH Sensitivity: The stability of this compound in solutions of varying pH has not been extensively reported. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. If you suspect pH-related degradation, you can perform a pilot experiment to assess the stability of this compound in your specific buffer over the time course of your experiment.
-
Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions for extended periods.
-
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Target | Lymphoid-tyrosine phosphatase (Lyp/PTPN22) |
| Molecular Weight | Data not available in search results |
| Formula | Data not available in search results |
| Solubility | DMSO |
| Storage Temperature | -20°C |
Experimental Protocols
General Protocol for Cell-Based Assays:
-
Cell Culture: Culture your target cells to the desired confluency in the appropriate medium.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the existing medium from your cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Downstream Analysis: Perform your desired downstream analysis, such as Western blotting for phosphorylated signaling proteins (e.g., p-Lck, p-ZAP70), cytokine secretion assays, or cell proliferation assays.
Visualizations
Signaling Pathway
Caption: T-cell receptor (TCR) signaling pathway and the inhibitory role of this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell-based assays.
Lyp-IN-3 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent in vitro results with Lyp-IN-3, a putative inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp/PTPN22).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Question: Why am I seeing high variability in my IC50 values for this compound across experiments?
Answer: High variability in IC50 values is a common issue in in vitro enzyme assays and can stem from several factors. Here’s a systematic approach to troubleshooting this problem:
-
Reagent Consistency: Ensure all reagents, including the enzyme (Lyp), substrate, and inhibitor (this compound), are from the same lot and have been stored correctly. Thaw and handle reagents consistently to avoid degradation.
-
Assay Conditions: Minor variations in assay conditions can significantly impact results. Pay close attention to:
-
ATP Concentration: If you are performing a kinase assay that Lyp is expected to modulate, remember that IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration.[1] It is recommended to use an ATP concentration equal to the Km(ATP) for the specific kinase.[1]
-
Enzyme Concentration: The concentration of the Lyp enzyme should be in the linear range of the assay. Autophosphorylation or auto-dephosphorylation can occur at high enzyme concentrations, leading to non-linear reaction rates.[1]
-
Incubation Times: Use consistent pre-incubation and reaction times.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent used for the inhibitor) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Plate Reader Settings: Optimize and standardize the settings on your plate reader for fluorescence or absorbance measurements.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question: My this compound inhibitor shows high potency in biochemical assays but weak or no activity in cell-based assays. What could be the reason?
Answer: A discrepancy between biochemical and cellular assay results is a frequent challenge in drug discovery.[2] Several factors can contribute to this:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: this compound could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: In a cellular context, the compound might interact with other proteins, reducing its effective concentration at the target.
-
Presence of Serum: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its availability.[3]
To investigate this, you can perform cell permeability assays (e.g., PAMPA) or modify the compound to improve its physicochemical properties.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of Lyp?
Answer: The lymphoid-specific tyrosine phosphatase (Lyp), also known as PTPN22, is a key negative regulator of T-cell activation.[4][5] It functions by dephosphorylating key signaling molecules in the T-cell receptor (TCR) signaling pathway, such as the kinases Lck and ZAP-70.[4][5] By dephosphorylating these activating kinases, Lyp dampens the downstream signaling cascade that leads to T-cell proliferation and cytokine production. A gain-of-function mutation in the gene encoding Lyp is associated with several autoimmune diseases.[4][6]
Lyp Signaling Pathway in T-Cells
Caption: Lyp's role in T-cell receptor signaling.
Question: What are some recommended protocols for in vitro assays with this compound?
Answer: A standard in vitro phosphatase assay using a synthetic phosphopeptide substrate is a common method to assess the activity of Lyp and its inhibitors.
Protocol: In Vitro Lyp Phosphatase Assay
-
Reagents and Materials:
-
Recombinant human Lyp (PTPN22) enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphopeptide substrate (e.g., a fluorescently labeled pTyr peptide)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 20 µL of the Lyp enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (if required by the assay kit).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Example IC50 Values for this compound and Control Compounds
| Compound | Target | Assay Type | IC50 (nM) | Standard Deviation |
| This compound | Lyp (PTPN22) | Biochemical | 50 | ± 5.2 |
| This compound | Lyp (PTPN22) | Cell-based | 850 | ± 45.7 |
| Control Inhibitor A | Lyp (PTPN22) | Biochemical | 25 | ± 3.1 |
| Control Inhibitor B | SHP-1 | Biochemical | >10,000 | N/A |
Question: Are there any known off-target effects for inhibitors of Lyp or similar phosphatases?
Answer: While specific off-target effects for this compound are not documented in the provided search results, inhibitors of protein tyrosine phosphatases (PTPs) can exhibit cross-reactivity with other members of the PTP family due to structural similarities in their active sites. For example, an inhibitor designed for Lyp (PTPN22) might also show some activity against the highly homologous phosphatase SHP-1 (PTPN6). It is crucial to profile the selectivity of any new inhibitor against a panel of related phosphatases to understand its specificity. Some studies have reported the development of selective inhibitors for SHP-1.[7]
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyp-IN-3 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Lyp-IN-3 in primary cells. This compound is a novel small molecule inhibitor of the Lymphoid-specific tyrosine phosphatase (Lyp), a key negative regulator of T-cell activation.[1][2][3] Accurate assessment of its cytotoxic profile is crucial for its development as a potential therapeutic agent for autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is designed as a potent and selective inhibitor of Lymphoid-specific tyrosine phosphatase (Lyp). Lyp negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases such as Lck and ZAP-70.[1][3] By inhibiting Lyp, this compound is expected to enhance TCR signaling, which may have therapeutic implications in the context of autoimmune diseases where Lyp is often dysregulated.[2]
Q2: Which primary cells are most relevant for this compound cytotoxicity studies?
Given that Lyp is exclusively expressed in immune cells, primary T-lymphocytes are the most relevant cell type for studying the effects of this compound.[1] Other immune cells, such as B-lymphocytes, natural killer (NK) cells, and monocytes, can also be considered as secondary cell types to assess off-target effects.
Q3: What are the recommended initial concentration ranges for this compound in cytotoxicity assays?
For initial screening, a broad concentration range of this compound is recommended, typically from 0.01 µM to 100 µM. A semi-logarithmic dilution series is often effective. The optimal concentration will depend on the specific primary cell type and the duration of exposure.
Q4: How long should I incubate primary cells with this compound?
Incubation times for cytotoxicity assays typically range from 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your specific primary cells and experimental question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in control wells (no cells) | Media components interfering with the assay reagent. | Use a media-only blank for background subtraction. Ensure the culture medium does not contain high concentrations of substances that could affect absorbance or fluorescence readings.[5] |
| High signal in vehicle control wells (cells + vehicle) | High cell density leading to spontaneous cell death.[5] | Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay. |
| Vehicle (e.g., DMSO) toxicity. | Test different concentrations of the vehicle to determine the maximum non-toxic concentration. Ensure the final vehicle concentration is consistent across all wells. | |
| Low signal or no dose-dependent response | This compound is not cytotoxic at the tested concentrations. | Expand the concentration range to higher levels. |
| Assay incubation time is too short. | Increase the incubation time (e.g., up to 72 hours).[6] | |
| Insufficient assay sensitivity. | Consider using a more sensitive cytotoxicity assay. For example, if a metabolic assay like MTT shows no effect, a membrane integrity assay like LDH release may reveal cytotoxicity. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to avoid introducing bubbles and ensure accurate volume dispensing.[6] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial reductases.
Materials:
-
Primary cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to settle.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO or other solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[7]
Materials:
-
Primary cells
-
This compound
-
Complete cell culture medium (phenol red-free recommended)
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the endpoint.[4]
-
Incubation: Incubate the plate for the desired duration at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human T-cells (48h incubation)
| Assay | Endpoint | IC50 (µM) | Max Inhibition (%) |
| MTT | Cell Viability | 15.2 ± 2.1 | 85.3 ± 5.4 |
| LDH Release | Cell Death | 18.5 ± 3.5 | 92.1 ± 4.8 |
| Annexin V/PI | Apoptosis | 12.8 ± 1.9 | 78.6 ± 6.2 (Annexin V+) |
Visualizations
Signaling Pathway
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lyp-IN-3 In Vivo Toxicity
Disclaimer: Information regarding a specific compound designated "Lyp-IN-3" is not publicly available. This guide is based on the known pharmacology of its likely target, Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22), and general principles for troubleshooting in vivo toxicity of small molecule inhibitors. Researchers should adapt this guidance to their specific findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Lyp/PTPN22 inhibitors?
Lyp (Lymphoid-Specific Tyrosine Phosphatase), also known as PTPN22, is a potent negative regulator of T-cell activation.[1][2] It functions primarily in immune cells by dephosphorylating key signaling proteins in the T-cell receptor (TCR) pathway, such as the kinases Lck and ZAP-70.[1][2][3] By inhibiting Lyp, compounds like this compound are expected to lower the threshold for T-cell activation, thereby enhancing immune responses.[4] This mechanism is being explored for applications in cancer immunotherapy and for understanding autoimmune diseases.[5][6][7]
Q2: What are the common signs of in vivo toxicity to monitor for with small molecule inhibitors?
When administering a novel inhibitor, it is crucial to monitor for a range of clinical and sub-clinical signs of toxicity. These include:
-
General Health: Changes in body weight (a loss of >15-20% is a common endpoint), reduced food and water intake, changes in posture (hunching), rough coat (piloerection), lethargy, or altered behavior.[8]
-
Gastrointestinal Toxicity: Diarrhea or changes in feces.
-
Organ-Specific Toxicity: Monitored through blood tests (clinical chemistry) for markers of liver damage (e.g., ALT, AST) or kidney damage (e.g., BUN, creatinine).
-
Mortality: Any unexpected deaths are the most severe sign of toxicity.
Q3: My animals are showing significant weight loss after dosing. What are the immediate steps?
A body weight loss of over 15% is a significant adverse event and requires immediate action.
-
Confirm and Record: Weigh the affected animals again to confirm the measurement. Record all clinical signs.
-
Dose Reduction/Cessation: Consider immediately reducing the dose or temporarily halting administration for the affected cohort.
-
Supportive Care: Provide hydration (e.g., hydrogel) and palatable, easily accessible food.
-
Check Vehicle Controls: Ensure that animals receiving only the vehicle are not showing similar effects.
-
Euthanasia: If an animal's body weight loss exceeds 20% or it shows other signs of severe distress, humane euthanasia is typically required.[8] Consult your institution's IACUC guidelines.
Q4: How do I establish a safe and effective dose for my in vivo study?
Before starting a large-scale efficacy study, you must determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[9][10] This is typically done in a small dose-escalation study. The results of the MTD study will inform the dose levels you select for your main experiment.[9][11]
Troubleshooting Guide: Common In Vivo Issues
| Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Unexpected Mortality | 1. Incorrect Dose/Formulation: Calculation error, "hot spots" in a suspension, or incorrect route of administration. 2. Acute Off-Target Toxicity: The inhibitor may be hitting a critical kinase or other protein, leading to acute toxicity.[12][13] 3. Vehicle Toxicity: The formulation vehicle itself may be toxic at the volume administered. | 1. Verify Dose & Formulation: Double-check all calculations. Ensure suspensions are homogenous before each dose. Confirm the correct route was used. 2. Conduct Dose De-escalation: Start a new cohort at a significantly lower dose (e.g., 3-5 fold lower) and escalate slowly. 3. Run Vehicle-Only Control: Ensure a cohort of animals receives only the vehicle to rule out its contribution to toxicity. 4. Perform Necropsy: If possible, perform a gross necropsy on deceased animals to look for obvious signs of organ damage. Collect tissues for histopathology. |
| Elevated Liver Enzymes (ALT/AST) | 1. Direct Hepatotoxicity: The compound or a metabolite may be directly toxic to liver cells. 2. Metabolic Activation: The compound may be converted into a reactive metabolite by liver enzymes (e.g., Cytochrome P450s). 3. Cholestasis: The compound could be interfering with bile flow. | 1. Dose-Response Characterization: Determine if the hepatotoxicity is dose-dependent. 2. Histopathology: Collect liver tissue for microscopic examination to identify the nature of the injury (e.g., necrosis, inflammation, steatosis). 3. Time-Course Analysis: Collect blood samples at different time points after dosing to understand the onset and duration of the enzyme elevation. 4. In Vitro Assays: Use in vitro models (e.g., primary hepatocytes) to investigate the mechanism of liver injury. |
| Lack of Efficacy at Non-Toxic Doses | 1. Poor Pharmacokinetics (PK): The compound may be rapidly cleared, poorly absorbed, or not reaching the target tissue at a sufficient concentration. 2. Insufficient Target Engagement: The dose administered may not be high enough to inhibit Lyp effectively in vivo. 3. Inappropriate Animal Model: The chosen disease model may not be responsive to Lyp inhibition. | 1. Conduct a PK Study: Measure the concentration of this compound in plasma and target tissues over time to determine its exposure profile (AUC, Cmax, half-life). 2. Perform a Pharmacodynamic (PD) Study: Measure the inhibition of Lyp activity in vivo. This could involve analyzing the phosphorylation status of a Lyp substrate (like ZAP-70) in immune cells isolated from treated animals.[2] 3. Re-evaluate the Model: Confirm that Lyp/PTPN22 is a valid therapeutic target in the selected animal model. |
Data & Protocols
Table 1: Example Preclinical Toxicity Profile for a Hypothetical Lyp Inhibitor
This table summarizes potential findings and should be replaced with actual experimental data for this compound.
| Parameter | Species | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Single Dose MTD | Mouse | 30, 100, 300 | 72 hours | No mortality at any dose. Mild lethargy observed at 300 mg/kg within the first hour. MTD determined to be >300 mg/kg. |
| 7-Day Repeat Dose | Rat | 10, 30, 100 | 7 days | Dose-dependent body weight loss at 30 and 100 mg/kg. 2-fold increase in ALT at 100 mg/kg. No Observed Adverse Effect Level (NOAEL) is 10 mg/kg. |
| 14-Day Repeat Dose | Dog | 5, 15, 50 | 14 days | Gastrointestinal effects (vomiting, diarrhea) observed at ≥15 mg/kg. Mild liver enzyme elevation at 50 mg/kg. |
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for an acute MTD study.
1. Objective: To determine the maximum tolerated dose of this compound following a single administration in mice.[14]
2. Animals:
-
Species: C57BL/6 mice (or other relevant strain)
-
Sex: Male and/or Female
-
Age: 8-10 weeks
-
Group Size: n=3-5 mice per group[8]
3. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in corn oil)
-
Dosing syringes and gavage needles (for oral dosing) or insulin syringes (for IP/IV dosing)
-
Animal scale
4. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.
-
Dose Selection: Select 3-5 dose levels based on in vitro potency and any prior knowledge. A wide range is recommended (e.g., 10, 50, 200, 1000 mg/kg).[8] Include a vehicle-only control group.
-
Formulation: Prepare fresh dosing formulations on the day of administration. Ensure suspensions are well-mixed.
-
Day 0 - Dosing:
-
Record the body weight of each animal immediately before dosing.
-
Administer the assigned dose of this compound or vehicle via the intended route (e.g., oral gavage).
-
Observe animals continuously for the first 30 minutes, then hourly for the next 4 hours for any immediate signs of toxicity (e.g., lethargy, seizures, respiratory distress).[14]
-
-
Days 1-7 - Monitoring:
-
Record clinical signs and body weights daily.
-
Provide fresh food and water daily.
-
Monitor for any delayed toxicity.
-
-
Endpoint:
Visualizations
Lyp/PTPN22 Signaling Pathway
Lyp acts as a negative regulator of T-cell activation.
In Vivo Toxicity Study Workflow
A typical workflow for a preclinical in vivo toxicity study.
Troubleshooting Logic for Unexpected Toxicity
A decision tree to diagnose in vivo toxicity issues.
References
- 1. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PTPN22: structure, function, and developments in inhibitor discovery with applications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Validation & Comparative
A Comparative Guide to Small Molecule Inhibitors of PTPN22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key small molecule inhibitors targeting Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), a critical negative regulator of T-cell activation and a promising therapeutic target for autoimmune diseases and cancer immunotherapy. This document outlines the performance of selected inhibitors, supported by experimental data, and provides detailed methodologies for key assays.
Introduction to PTPN22
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a powerful regulator of immune cell signaling.[1][2] Primarily expressed in hematopoietic cells, PTPN22 plays a crucial role in setting the threshold for T-cell receptor (TCR) signaling. It achieves this by dephosphorylating key signaling molecules, including Lck and ZAP-70, thereby attenuating T-cell activation.[1] Given its central role in immune regulation, there is significant interest in developing potent and selective PTPN22 inhibitors.
This guide focuses on a comparative analysis of four notable PTPN22 inhibitors: L-1 , I-C11 , Compound 8b , and NC1 .
Quantitative Performance of PTPN22 Inhibitors
The following table summarizes the key performance metrics for the selected PTPN22 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Action | Selectivity Profile |
| L-1 | 1.4 ± 0.2[1] | 0.50 ± 0.03[1] | Competitive[1] | >7-10 fold selectivity over 16 other phosphatases.[1][2] |
| I-C11 | 4.6 ± 0.4[1] | 2.9 ± 0.5[1] | Competitive[1] | >7-fold selectivity against a panel of PTPs, with the exception of PTP1B (2.6-fold).[1] |
| Compound 8b | 0.26 ± 0.01[1] | 0.110 ± 0.003[1] | Competitive[1] | At least 9-fold selectivity over a broad panel of PTPs.[1][3] |
| NC1 | 4.3 ± 0.3[1] | Not Reported | Non-competitive[1][4] | At least 1.9-fold selectivity against a panel of PTPs.[1] |
PTPN22 Signaling Pathway and Experimental Workflows
To understand the context of PTPN22 inhibition, it is essential to visualize its role in the T-cell receptor signaling pathway and the workflows of the assays used to characterize its inhibitors.
Experimental Protocols
Enzymatic Inhibition Assay (pNPP Substrate)
This assay determines the in vitro potency of inhibitors against recombinant PTPN22 enzyme by measuring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP).[5][6][7][8]
Materials:
-
Recombinant human PTPN22 (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 0.1% BSA)
-
PTPN22 inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the PTPN22 inhibitors in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add a defined amount of recombinant PTPN22 enzyme to each well containing either the inhibitor dilution or vehicle control (assay buffer with DMSO).
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well to a final concentration within the linear range of the enzyme kinetics.
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PTPN22 Inhibition (Lck Phosphorylation)
This assay assesses the ability of an inhibitor to block PTPN22 activity within a cellular context by measuring the phosphorylation status of a key downstream target, Lck, in T-cells.[1][9]
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PTPN22 inhibitors (dissolved in DMSO)
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
Alternatively, flow cytometry reagents for intracellular staining of phospho-proteins.
Procedure:
-
Seed Jurkat T-cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the PTPN22 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and subsequent phosphorylation events.
-
Immediately terminate the stimulation by washing the cells with ice-cold PBS and lysing them with lysis buffer.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins from the cell lysates, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Lck (Tyr394), total Lck, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-Lck signal to the total Lck and loading control signals.
-
Analyze the dose-dependent effect of the inhibitor on Lck phosphorylation to confirm cellular target engagement.
Conclusion
The development of potent and selective PTPN22 inhibitors holds significant promise for the treatment of a range of immune-related disorders.[10] This guide provides a comparative overview of four key inhibitors, highlighting their distinct biochemical and cellular activities. The provided experimental protocols offer a foundation for researchers to evaluate novel PTPN22 inhibitors and further investigate the therapeutic potential of targeting this critical immune checkpoint. Continued research and development in this area are crucial for advancing new immunomodulatory therapies.[10]
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structure-function analyses of an allosteric inhibitor of the tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 10. PTPN22: structure, function, and developments in inhibitor discovery with applications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyp-IN-3 and I-C11 Efficacy in the Inhibition of Lymphoid-Specific Tyrosine Phosphatase (Lyp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the lymphoid-specific tyrosine phosphatase (Lyp), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22): I-C11 and Compound 8b . The initial query for "Lyp-IN-3" did not yield a specific compound; therefore, this comparison focuses on well-characterized Lyp inhibitors to provide relevant and actionable data for researchers in immunology and drug discovery.
Lyp is a critical negative regulator of T-cell activation, and its inhibition is a promising therapeutic strategy for various autoimmune diseases. This document summarizes key efficacy data, details the experimental methodologies used to obtain this data, and provides a visual representation of the targeted signaling pathway.
Quantitative Efficacy and Selectivity
The following tables summarize the in vitro efficacy and selectivity of I-C11 and Compound 8b against Lyp and other protein tyrosine phosphatases (PTPs).
Table 1: In Vitro Efficacy against Lyp
| Compound | IC50 (µM) | Ki | Inhibition Type |
| I-C11 | 4.6 ± 0.4[1] | 2.9 ± 0.5 µM[1] | Reversible, Competitive[1] |
| Compound 8b | 0.259 ± 0.007[2] | 110 ± 3 nM[2] | Reversible, Competitive[2] |
Table 2: Selectivity Profile against Other Phosphatases (IC50 in µM)
| Phosphatase | I-C11[1] | Compound 8b[2] |
| Lyp (PTPN22) | 4.6 ± 0.4 | 0.259 ± 0.007 |
| PTP1B | 11.8 ± 1.8 | >10 |
| SHP2 | 36.0 ± 3.8 | >10 |
| HePTP | 32.1 ± 3.2 | >10 |
| PTP-Meg2 | 31.8 ± 4.6 | >10 |
| FAP-1 | 36.8 ± 8.8 | >10 |
| VHR | 103 ± 27 | >10 |
| CD45 | 186 ± 14 | >10 |
| LAR | No inhibition at 100 µM | >10 |
| PTPα | No inhibition at 100 µM | >10 |
| SHP1 | - | >10 |
| TC-PTP | - | >10 |
| PTP-PEST | - | >10 |
| PTPH1 | - | >10 |
| PTPβ | - | >10 |
| PTPε | - | >10 |
| PTPγ | - | >10 |
| PTPµ | - | >10 |
| PTPσ | - | >10 |
| Laforin | - | >10 |
| VHX | - | >10 |
| VHZ | - | >10 |
| MKP3 | - | >10 |
| Cdc14 | - | >10 |
| Low molecular weight PTP | - | >10 |
Data for phosphatases not tested with I-C11 are marked with "-".
Experimental Protocols
In Vitro Phosphatase Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of compounds against Lyp using a chromogenic substrate.
Materials:
-
Recombinant Lyp catalytic domain
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
Test compounds (I-C11, Compound 8b) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm[3]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add a fixed concentration of the recombinant Lyp enzyme to each well, except for the blank controls.
-
Add the diluted test compounds to the respective wells. A vehicle control (DMSO) is run in parallel.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes)[5].
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH)[3].
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal model.
Cellular Assay: T-Cell Receptor (TCR) Signaling in Jurkat T-Cells
This protocol describes a method to assess the ability of Lyp inhibitors to enhance T-cell receptor (TCR) signaling in a cellular context.
Materials:
-
Jurkat T-cells[1]
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (I-C11, Compound 8b) dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Lck, anti-phospho-ERK1/2, and total protein controls)
-
Flow cytometer (for analysis of activation markers like CD69)
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium to the desired density.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 1 hour)[1].
-
Stimulate the T-cells by adding a soluble anti-CD3 antibody for a short period (e.g., 5 minutes) to induce TCR signaling[1].
-
To assess early signaling events, lyse the cells immediately after stimulation.
-
Perform Western blot analysis on the cell lysates to detect the phosphorylation status of key signaling proteins such as Lck and ERK1/2. Increased phosphorylation in the presence of the inhibitor indicates enhanced TCR signaling due to Lyp inhibition[1].
-
For later activation events, incubate the stimulated cells for a longer period (e.g., 24 hours) and then stain with fluorescently labeled antibodies against T-cell activation markers like CD69 for analysis by flow cytometry. An increase in the percentage of CD69-positive cells indicates enhanced T-cell activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lyp signaling pathway and a typical experimental workflow for evaluating Lyp inhibitors.
Caption: Lyp negatively regulates T-cell activation by dephosphorylating key kinases Lck and ZAP70.
Caption: Workflow for evaluating the efficacy of Lyp inhibitors.
References
- 1. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Lyp-IN-3 Analogue, Compound 8b, Demonstrates High Selectivity for Lymphoid-Specific Tyrosine Phosphatase
For researchers, scientists, and drug development professionals, a detailed comparison of phosphatase inhibitors highlights the superior selectivity profile of the Lymphoid-Specific Tyrosine Phosphatase (Lyp) inhibitor, compound 8b. This guide provides an objective analysis of its performance against other common phosphatase inhibitors, supported by experimental data and detailed methodologies.
Initial searches for a phosphatase inhibitor designated "Lyp-IN-3" did not yield specific information, suggesting it may be a compound not yet widely documented in scientific literature. Consequently, this guide focuses on a well-characterized and highly selective Lyp inhibitor, compound 8b , as a representative for comparison. Lyp, a critical negative regulator of T-cell activation, is a key target in the development of therapies for autoimmune diseases.[1]
Comparative Selectivity of Phosphatase Inhibitors
The development of selective phosphatase inhibitors is challenging due to the highly conserved nature of the phosphatase active site. However, compound 8b has been identified as a potent and selective inhibitor of Lyp. The following table summarizes the inhibitory activity (IC50 values) of compound 8b against a panel of protein tyrosine phosphatases (PTPs), alongside the IC50 values of other commonly used phosphatase inhibitors against their respective targets.
| Inhibitor | Target Phosphatase | IC50 (nM) | Other Phosphatases with IC50 values (nM) |
| Compound 8b | Lyp (PTPN22) | 259 | PTP1B (>2,300), SHP1 (>2,300), SHP2 (>2,300), TC-PTP (>2,300), HePTP (>2,300), PTP-Meg2 (>2,300), PTP-PEST (>2,300), FAP1 (>2,300), PTPH1 (>2,300), CD45 (>2,300), LAR (>2,300), PTPα (>2,300), PTPβ (>2,300), PTPε (>2,300), PTPγ (>2,300), PTPµ (>2,300), PTPσ (>2,300), Laforin (>2,300), VHR (>2,300), VHX (>2,300), VHZ (>2,300), MKP3 (>2,300), Cdc14 (>2,300), Low molecular weight PTP (>2,300)[1] |
| Okadaic Acid | PP2A | 0.1-0.3 | PP1 (15-50), PP3 (3.7-4), PP4 (0.1), PP5 (3.5)[2] |
| Calyculin A | PP2A | 0.5-1 | PP1 (2)[1] |
| Cantharidin | PP2A | 160 | PP1 (1,700)[3] |
| Sodium Orthovanadate | PTPs (general) | Broad | Inhibits a wide range of PTPs and alkaline phosphatases with varying potency.[4] |
| Cypermethrin | PP2B (Calcineurin) | 0.04 | A potent inhibitor of PP2B.[5] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source, buffer composition). The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a typical in vitro phosphatase inhibition assay used to determine the IC50 values of inhibitors.
In Vitro Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the activity of phosphatases by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified phosphatase enzyme (e.g., Lyp, PTP1B)
-
Phosphatase inhibitor (e.g., compound 8b)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of the phosphatase inhibitor in the Assay Buffer.
-
Prepare a working solution of the purified phosphatase enzyme in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the serially diluted inhibitor solution. For control wells (no inhibitor), add 25 µL of Assay Buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Incubation:
-
Prepare a fresh solution of pNPP in the Assay Buffer.
-
Initiate the phosphatase reaction by adding 25 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction in the control wells is in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The addition of NaOH will turn the pNP product yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Lyp's Role in T-Cell Receptor (TCR) Signaling
Lyp is a key negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. Lyp acts to dephosphorylate and inactivate key signaling molecules, including the protein tyrosine kinases Lck and ZAP-70, thereby dampening the T-cell response. Inhibition of Lyp, therefore, is expected to enhance T-cell activation.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cypermethrin, solid | PP2B inhibitor | Hello Bio [hellobio.com]
Validating Lyp-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Lyp-IN-3, a putative inhibitor of the Lymphoid Tyrosine Phosphatase (Lyp), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). Given the critical role of PTPN22 in regulating T-cell activation and its association with autoimmune diseases and cancer, robust validation of inhibitor binding in a cellular context is paramount.[1][2][3] This document outlines key experimental approaches, presents comparative data for known PTPN22 inhibitors, and provides detailed protocols to aid in the design and execution of target engagement studies.
PTPN22 Signaling Pathway and Inhibition
PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling.[2][4] Upon T-cell activation, PTPN22 dephosphorylates key signaling molecules such as Lck and ZAP-70, thereby dampening the downstream signaling cascade that leads to T-cell proliferation and cytokine production.[1][4] Inhibition of PTPN22 is a promising therapeutic strategy to enhance immune responses in cancer or suppress them in autoimmune disorders.
Caption: PTPN22 (Lyp) signaling pathway in T-cells.
Comparison of PTPN22/Lyp Inhibitors
While specific data for "this compound" is not publicly available, this table compares known inhibitors of PTPN22. The data presented are primarily biochemical potencies (IC50 and Ki values). Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET, are crucial for confirming that these biochemical potencies translate to on-target activity within a physiological context.
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Selectivity | Reference |
| L-1 | Quinolone carboxylic acid | 1.4 ± 0.2 | 0.50 ± 0.03 | >7-10 fold over 16 other PTPs | [4] |
| I-C11 | Bidentate salicylic acid | 4.6 ± 0.4 | 2.9 ± 0.5 | >7-fold over most PTPs tested | [1] |
| Compound 8b | 6-hydroxy-benzofuran-5-carboxylic acid | - | 0.110 | >9-fold over a large panel of PTPs | [3] |
| NC1 | Allosteric inhibitor | - | - | Selective against other protein phosphatases | [5] |
Key Methodologies for Cellular Target Engagement
Two primary methods for validating direct target engagement of small molecules like this compound with PTPN22 in cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[6] Binding of an inhibitor to PTPN22 is expected to increase its thermal stability, leading to less protein denaturation and aggregation upon heating.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a target protein fused with NanoLuc® luciferase.[7] Competitive displacement of the tracer by an unlabeled inhibitor, such as this compound, results in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Caption: General workflow for a NanoBRET Target Engagement Assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PTPN22
This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.
1. Cell Culture and Treatment:
-
Culture a human T-cell line (e.g., Jurkat) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[8]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[9]
4. Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
5. Western Blot Analysis:
-
Separate equal amounts of protein from the soluble fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PTPN22 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence imager.
6. Data Analysis:
-
Quantify the band intensities for PTPN22 at each temperature for both treated and untreated samples.
-
Normalize the PTPN22 band intensity to the loading control.
-
Plot the normalized intensity as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Protocol for PTPN22
This protocol requires the generation of a PTPN22-NanoLuc® fusion construct and the identification of a suitable fluorescent tracer.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a suitable culture plate.
-
Transfect the cells with a plasmid encoding a PTPN22-NanoLuc® fusion protein using a suitable transfection reagent.
2. Assay Plate Preparation:
-
After 24-48 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
3. Compound and Tracer Addition:
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Add a pre-determined optimal concentration of the fluorescent NanoBRET™ tracer for PTPN22.
4. Signal Measurement:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
Add the Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[10]
5. Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the background signal (no tracer) from the raw BRET ratio (acceptor emission/donor emission).
-
Plot the corrected BRET ratio as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Conclusion
The validation of target engagement in a cellular environment is a critical step in the development of novel inhibitors such as this compound. Both CETSA and NanoBRET™ offer robust platforms for confirming the direct interaction of an inhibitor with PTPN22 within intact cells. While CETSA provides a label-free approach to assess thermal stabilization, NanoBRET™ offers a sensitive method to quantify competitive binding. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. The protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to rigorously validate the cellular mechanism of action of PTPN22 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure-function analyses of an allosteric inhibitor of the tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybio.ie [mybio.ie]
Lyp-IN-3 and its Surrogates: A Comparative Efficacy Analysis in Primary Human T-Cells and T-Cell Lines
For researchers, scientists, and drug development professionals, understanding the cellular efficacy of a targeted inhibitor in both primary cells and immortalized cell lines is crucial for preclinical assessment. This guide provides a comparative overview of the efficacy of inhibitors targeting the Lymphoid Tyrosine Phosphatase (Lyp), a key negative regulator of T-cell activation, in primary human T-cells versus transformed T-cell lines.
Quantitative Efficacy Comparison
Direct head-to-head efficacy studies of a single Lyp/PTPN22 inhibitor in both primary human T-cells and a T-cell line are limited in publicly accessible literature. However, we can compile and compare the reported cellular activities of potent and selective inhibitors in these different cell types from various studies.
| Inhibitor | Cell Type | Cell Line/Primary Cells | Assay | Endpoint | Efficacy |
| Compound 8b | Human T-cell line (JTAg) | Cell Line | ZAP-70 Phosphorylation | Increased basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319 | Effective at 15 µM[1] |
| Compound 8b | Human T-cell line (JTAg) | Cell Line | CD69 Expression | Increased surface expression of CD69 | Effective at 15 µM[1] |
| Compound 8b | Primary mouse thymocytes | Primary Cells | T-cell Activation (Nur77GFP reporter) | Increased GFP expression | Effective at 15 µM[1] |
| I-C11 | Human T-cell line (Jurkat) | Cell Line | Lck and ERK1/2 Phosphorylation | Increased TCR-stimulated phosphorylation | Effective at cellular level[2] |
| Compound 4e | Primary human T-cells | Primary Cells | T-cell Activation | Showed activity | Data not specified[2] |
Note: The data for compound 8b in primary T-cells is from murine origin. While indicative, direct quantitative comparisons with human T-cell lines should be made with caution.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for assessing the efficacy of Lyp/PTPN22 inhibitors in primary human T-cells and the Jurkat T-cell line.
Isolation and Activation of Primary Human T-Cells
This protocol outlines the general steps for isolating primary human T-cells from peripheral blood and preparing them for an activation assay.
-
Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
T-cells are then purified from the PBMC population via negative selection using a magnetic-activated cell sorting (MACS) T-cell isolation kit. This method depletes non-T-cells, leaving a highly pure population of untouched T-cells.
-
-
Cell Culture and Inhibitor Treatment:
-
Purified primary T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and IL-2.
-
For inhibitor studies, cells are pre-incubated with the PTPN22 inhibitor (e.g., compound 8b) at various concentrations for a specified time (e.g., 1-2 hours) before activation.
-
-
T-Cell Activation and Analysis:
-
T-cells are activated using anti-CD3/CD28 antibody-coated beads or plates.
-
Activation status is assessed after a defined period (e.g., 24-72 hours) by:
-
Flow Cytometry: Measuring the surface expression of activation markers like CD69 and CD25.
-
ELISA: Quantifying the secretion of cytokines such as IL-2 and IFN-γ in the culture supernatant.
-
Western Blot: Analyzing the phosphorylation status of key signaling proteins downstream of the T-cell receptor (TCR), such as Lck, ZAP-70, and ERK.
-
-
Activation of Jurkat T-Cells
The Jurkat cell line is a widely used model for studying T-cell signaling.
-
Cell Culture and Treatment:
-
Jurkat E6.1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
Cells are seeded at a desired density (e.g., 1 x 10^6 cells/mL) and pre-treated with the Lyp/PTPN22 inhibitor or vehicle control for 1-2 hours.
-
-
Activation and Endpoint Measurement:
-
Activation is induced by stimulating the T-cell receptor, commonly with anti-CD3 and anti-CD28 antibodies, or with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Efficacy of the inhibitor is determined by measuring the modulation of activation readouts, such as:
-
IL-2 Production: Assessed by ELISA of the culture supernatant or by using a Jurkat-based IL-2 reporter assay.[3][4]
-
CD69 Expression: Quantified by flow cytometry after staining with a fluorescently labeled anti-CD69 antibody.[5]
-
Protein Phosphorylation: Changes in the phosphorylation of signaling molecules like ZAP-70 and ERK are measured by Western blot or phospho-flow cytometry.[2]
-
-
Mandatory Visualizations
PTPN22 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lyp (PTPN22) as a negative regulator in the T-cell receptor (TCR) signaling cascade. Inhibition of Lyp is expected to enhance T-cell activation.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Leptin promotes cell survival and activates Jurkat T lymphocytes by stimulation of mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Lyp-IN-3 and compound 8b
An In-depth Comparative Analysis of Lyp-IN-3 and Compound 8b: Potent and Selective Inhibitors of Lymphoid-Specific Tyrosine Phosphatase (Lyp)
This guide provides a comprehensive comparison of two prominent inhibitors of Lymphoid-Specific Tyrosine Phosphatase (Lyp), this compound and compound 8b. Lyp, a critical negative regulator of T-cell activation, has emerged as a significant therapeutic target for a range of autoimmune diseases and, more recently, in the context of immuno-oncology. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the biochemical properties, mechanisms of action, and cellular and in vivo effects of these two compounds, supported by experimental data.
Data Presentation
The following tables summarize the key quantitative data for this compound and compound 8b, facilitating a direct comparison of their biochemical potency, inhibitory mechanisms, and cellular activities.
Table 1: Biochemical and Inhibitory Properties
| Parameter | This compound | Compound 8b |
| Target | Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22) | Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22) |
| IC₅₀ | 2.55 µM[1] | 0.259 ± 0.007 µM[2] |
| Kᵢ | 0.93 µM[1][3] | 110 nM (0.11 µM)[2] |
| Mechanism of Inhibition | Reversible[1] | Reversible, Competitive[2] |
Table 2: Selectivity Profile
| Compound | Selectivity Over Other Phosphatases |
| This compound | High selectivity over PTP1B, PTPN12, PTPN5, and SSH2[1] |
| Compound 8b | > 9-fold selectivity over a large panel of Protein Tyrosine Phosphatases (PTPs)[2] |
Table 3: Cellular and In Vivo Activity
| Feature | This compound | Compound 8b |
| Cellular Effects | - Increases phosphorylation of LCK and ERK in Jurkat T cells[1]- Upregulates PD-L1 expression in MC38 cells[1]- Facilitates T-cell infiltration and enhances T-cell functions[1] | - Increases basal and TCR-stimulated phosphorylation of ZAP-70 in Jurkat T-cells[2]- Down-regulates mast cell action[2] |
| In Vivo Model | Colorectal tumor model (MC38)[1] | Mouse model of anaphylaxis[2] |
| Administration | 50 mg/kg, oral gavage, twice daily for 14 days[1] | Not specified |
| In Vivo Efficacy | - Significantly inhibited tumor growth by enhancing anti-tumor immunity[1]- Synergizes with PD-L1 blockade to improve tumor regression[1] | - Capable of blocking anaphylaxis[2] |
| Mechanism of In Vivo Action | Immune regulation (T-cell activation, macrophage polarization), not direct cytotoxicity[1] | Inhibition of mast cell degranulation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the Lyp signaling pathway and a general experimental workflow for evaluating Lyp inhibitors.
Caption: Lyp signaling pathway in T-cell activation.
References
Scrutinizing the Selectivity of Lyp Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the potential for therapeutic development. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting the Lymphoid-specific tyrosine phosphatase (Lyp), a key regulator of T-cell signaling and a target for autoimmune diseases.
Comparative Selectivity Profile of Lyp Inhibitors
The inhibitory activity of compounds 8b and I-C11 against Lyp and a panel of other protein tyrosine phosphatases (PTPs) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme (Lyp) to its IC50 values for other enzymes.
| Target PTP | Compound 8b IC50 (μM)[1] | I-C11 IC50 (μM)[2] |
| Lyp (PTPN22) | 0.259 | 4.6 |
| PTP1B | >2.3 (9-fold selective) | 12 (2.6-fold selective) |
| SHP1 | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| SHP2 | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| TC-PTP | >2.3 (9-fold selective) | Not Reported |
| HePTP | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| PTP-Meg2 | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| PTP-PEST | >2.3 (9-fold selective) | Not Reported |
| FAP1 | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| PTPH1 | >2.3 (9-fold selective) | Not Reported |
| CD45 | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| LAR | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| PTPα | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| PTPβ | >2.3 (9-fold selective) | Not Reported |
| PTPε | >2.3 (9-fold selective) | Not Reported |
| PTPγ | >2.3 (9-fold selective) | Not Reported |
| PTPµ | >2.3 (9-fold selective) | Not Reported |
| PTPσ | >2.3 (9-fold selective) | Not Reported |
| Laforin | >2.3 (9-fold selective) | Not Reported |
| VHR | >2.3 (9-fold selective) | >30 (>7-fold selective) |
| VHX | >2.3 (9-fold selective) | Not Reported |
| VHZ | >2.3 (9-fold selective) | Not Reported |
| MKP3 | >2.3 (9-fold selective) | Not Reported |
| Cdc14 | >2.3 (9-fold selective) | Not Reported |
| LMW-PTP | >2.3 (9-fold selective) | Not Reported |
Key Observations:
-
Compound 8b demonstrates high potency for Lyp with an IC50 of 0.259 µM and exhibits at least 9-fold selectivity over a large panel of other PTPs.[1]
-
I-C11 is less potent than compound 8b with an IC50 of 4.6 µM for Lyp. It shows reasonable selectivity, with a greater than 7-fold preference for Lyp over most other PTPs tested, with the exception of PTP1B, where the selectivity is 2.6-fold.[2]
Experimental Methodologies
The following outlines the typical experimental protocols used to determine the inhibitory potency and selectivity of the Lyp inhibitors discussed.
In Vitro PTP Inhibition Assay
The inhibitory activity of the compounds is generally assessed using an in vitro phosphatase assay. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant purified protein tyrosine phosphatase domains are used. A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).
-
Assay Conditions: The assay is typically performed in a buffer at a physiological pH (e.g., pH 7.0) and a constant temperature (e.g., 25°C).
-
Inhibition Measurement: The inhibitor, at various concentrations, is pre-incubated with the PTP enzyme. The enzymatic reaction is initiated by the addition of the pNPP substrate. The rate of pNPP hydrolysis, which produces a yellow product (p-nitrophenolate), is monitored by measuring the absorbance at 405 nm.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For selectivity profiling, this assay is repeated for a panel of different PTPs.
Visualizing the Selectivity Screening Workflow
The process of determining the cross-reactivity of a potential drug candidate like a Lyp inhibitor can be visualized as a screening funnel.
References
- 1. Discovery of a novel submicromolar inhibitor of the lymphoid specific tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Lyp-IN-3: A Comparative Analysis Against Established Autoimmune Disease Therapies
For Immediate Release
This guide provides a comprehensive benchmark of Lyp-IN-3, a novel, orally active inhibitor of the lymphoid-tyrosine phosphatase (Lyp), against current standard-of-care therapies for autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available preclinical data to inform future research and development directions.
Lymphoid-tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation. A gain-of-function polymorphism in this gene is a significant genetic risk factor for a multitude of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus, making Lyp a compelling therapeutic target.[1][2][3][4] this compound is a selective and reversible inhibitor of Lyp, and while direct preclinical data in autoimmune models is emerging, data from structurally and functionally similar Lyp inhibitors, I-C11 and compound 8b, provide strong evidence of potential efficacy.[2][3][5][6][7]
This guide will compare the preclinical efficacy of these Lyp inhibitors with established therapies such as the TNF-alpha inhibitor Etanercept, the JAK inhibitor Tofacitinib, and the conventional synthetic DMARD Methotrexate, in relevant animal models of arthritis.
Mechanism of Action: A Comparative Overview
This compound and its surrogates target the phosphatase activity of Lyp, thereby lowering the threshold for T-cell receptor (TCR) signaling and enhancing T-cell activation. This is in contrast to existing therapies that target downstream inflammatory cytokines or intracellular signaling pathways.
Preclinical Efficacy in Arthritis Models
The primary preclinical model for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) and the related Collagen Antibody-Induced Arthritis (CAIA) model in rodents. These models mimic key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.[8]
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes the available preclinical data for Lyp inhibitors and standard-of-care therapies in rodent models of arthritis. Efficacy is primarily measured by the reduction in the clinical arthritis score, a composite measure of paw swelling and inflammation.
| Compound | Target | Animal Model | Dosing Regimen | Efficacy (Reduction in Arthritis Score) | Reference |
| Lyp Inhibitor (I-C11) | Lyp | Mouse CAIA | Not specified | Significant reduction | [5] |
| Etanercept | TNF-alpha | Mouse CIA | 25 and 100 µ g/mouse (i.p.) | Dose-dependent decrease in incidence and severity | [9] |
| Adalimumab | TNF-alpha | Mouse hTNFα transgenic | 3 mg/kg | 90% inhibition | [10] |
| Tofacitinib | JAK1/JAK3 | Mouse CIA | 30 mg/kg/day | Significant prevention of arthritis development | [11] |
| Methotrexate | DHFR | Rat Adjuvant-Induced Arthritis | 1 mg/kg/week (s.c.) | Significant reduction | [12] |
Note: Direct head-to-head comparative studies are limited. Efficacy can vary based on the specific animal model, dosing, and scoring methodology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experimental models cited in this guide.
Collagen Antibody-Induced Arthritis (CAIA) Model
This model is utilized for the rapid induction of arthritis and is particularly useful for studying the effector phase of the disease.
Protocol Details:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction: On day 0, mice are injected intraperitoneally (i.p.) with a cocktail of monoclonal antibodies against type II collagen.[5]
-
Booster: On day 3, a suboptimal dose of lipopolysaccharide (LPS) is administered i.p. to synchronize and enhance the inflammatory response.[5][13]
-
Treatment: Lyp inhibitor (e.g., I-C11) or vehicle is administered, typically starting from day 0 or day 3.
-
Assessment:
-
Clinical Scoring: Arthritis is scored daily on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is 16.
-
Paw Thickness: Paw thickness is measured daily using a digital caliper.
-
Histology: At the end of the study, ankle joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[5]
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a more classical model that involves both the initiation and effector phases of the autoimmune response.
Protocol Details:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[14][15][16]
-
Booster: On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[14][16]
-
Treatment: Therapeutic agents are typically administered after the booster immunization, upon the first signs of arthritis.
-
Assessment: Similar to the CAIA model, assessment includes daily clinical scoring, paw thickness measurements, and endpoint histological analysis.
Logical Relationship: Therapeutic Intervention Points
The various therapeutic strategies for autoimmune diseases intervene at different points in the inflammatory cascade. Lyp inhibition represents an upstream intervention, modulating the initial activation of T-cells, which are central drivers of autoimmunity.
Conclusion
The inhibition of Lyp presents a novel and promising upstream therapeutic strategy for the treatment of autoimmune diseases. Preclinical data from Lyp inhibitor surrogates in a mouse model of arthritis demonstrate a significant reduction in disease severity.[5] While direct comparative preclinical data for this compound against standard-of-care therapies is not yet available, the distinct mechanism of action suggests potential for both standalone efficacy and combination therapy. Further investigation in various autoimmune disease models is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid in the strategic planning of future preclinical and clinical development of this new class of autoimmune disease therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Inhibitors of Lymphoid Tyrosine Phosphatase with Activity in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathogenesis of Collagen-Induced Arthritis: Role of Immune Cells with Associated Cytokines and Antibodies, Comparison with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induced production of anti-etanercept antibody in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Lipopolysaccharide accelerates collagen-induced arthritis in association with rapid and continuous production of inflammatory mediators and anti-type II collagen antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [termedia.pl]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Lyp-IN-3: A Guide to Safe and Compliant Practices
Absence of specific public data on the disposal of the chemical compound Lyp-IN-3 necessitates a cautious approach rooted in established laboratory safety protocols. Researchers, scientists, and drug development professionals must prioritize obtaining the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS is the primary source of comprehensive information regarding the compound's specific hazards, handling, storage, and critically, its proper disposal procedures.
In the interim, and as a matter of general laboratory best practice, the following guidelines synthesized from established chemical waste management protocols should be strictly adhered to. These procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
General Chemical Disposal Best Practices
A systematic approach to chemical waste management is essential. The following table outlines the critical steps for the safe disposal of laboratory chemicals.
| Step | Action | Key Considerations |
| 1. Waste Identification & Characterization | Determine if the waste is hazardous. | Consult the Safety Data Sheet (SDS). If the SDS is unavailable, the waste should be treated as hazardous.[1] Hazardous waste can be identified by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1] |
| 2. Container Selection | Use a compatible, leak-proof container. | The container must be in good condition and have a secure lid.[2] Do not use metal containers for corrosive waste.[2] For liquid waste, use a container designed for liquids.[1] |
| 3. Labeling | Clearly label the waste container. | The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[2][3] |
| 4. Segregation & Storage | Store waste in a designated Satellite Accumulation Area (SAA). | Segregate incompatible chemicals to prevent dangerous reactions. For example, acids should be stored separately from bases.[1] The total volume of waste in an SAA should not exceed 55 gallons.[1] |
| 5. Disposal Request | Arrange for pickup by a certified hazardous waste disposal service. | Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Provide a complete list of the waste constituents.[2] |
Workflow for Safe Disposal of Laboratory Chemicals
The following diagram illustrates a standard workflow for the proper disposal of chemical waste in a laboratory setting. This process is designed to minimize risks and ensure compliance with regulatory requirements.
Handling Contaminated Materials and Empty Containers
It is crucial to manage materials that have come into contact with chemical substances properly.
-
Contaminated Materials: Disposable items such as gloves, weighing boats, and paper towels that are contaminated with hazardous chemicals must be disposed of as hazardous waste.[3] These materials can be collected in a labeled, sealable bag or container.[3]
-
Empty Containers: Containers that held acutely toxic chemicals (P-listed) must be disposed of as hazardous waste and should not be rinsed or reused.[3] For other hazardous chemicals, non-disposable containers must be triple-rinsed, with the rinsate collected as hazardous waste before the container can be considered for reuse or disposal as non-hazardous waste.[3]
Emergency Procedures
In the event of a spill or accidental release, immediate action is required.
-
Evacuate: Non-essential personnel should be evacuated from the affected area.
-
Report: Report the emergency to your institution's EHS and, if necessary, emergency services.
-
Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate personal protective equipment (PPE).
By adhering to these general principles and, most importantly, by obtaining and following the specific guidance within the Safety Data Sheet for this compound, laboratory professionals can ensure a safe and compliant work environment.
References
Personal protective equipment for handling Lyp-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of Lyp-IN-3, a selective, orally active, and reversible lymphoid-tyrosine phosphatase (LYP) inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Handling
This compound is a research chemical with a potential biological activity. Standard laboratory precautions should be strictly followed. The following table summarizes the required personal protective equipment and handling procedures.
| Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | To prevent inhalation of the compound, especially if in powdered form. |
| Ventilation | Work in a well-ventilated laboratory or a chemical fume hood. | To minimize inhalation exposure. |
| Handling | Avoid direct contact with the skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling. | To prevent accidental exposure and contamination. |
Operational Plan: Storage and Preparation of Stock Solutions
Proper storage and preparation of this compound are crucial for maintaining its stability and for accurate experimental results.
| Parameter | Guideline |
| Storage Temperature | -20°C |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility | 100 mg/mL in DMSO (requires sonication for complete dissolution) |
Stock Solution Preparation Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (solutions, contaminated media) | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (pipette tips, tubes) | Place in a designated, labeled hazardous waste container for solid chemical waste. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Kinase Assay for LYP Inhibition
This experiment measures the direct inhibitory effect of this compound on LYP enzymatic activity.
Workflow:
Caption: Workflow for in vitro LYP kinase assay.
Methodology:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute recombinant human LYP enzyme in the assay buffer to the desired concentration.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 96-well plate, add the LYP enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate, such as p-nitrophenyl phosphate (pNPP).
-
Incubate the plate at room temperature and monitor the change in absorbance at 405 nm over time using a plate reader.
-
Calculate the percentage of LYP inhibition for each this compound concentration and determine the IC50 value.
T-Cell Receptor (TCR) Signaling Assay in Jurkat T-Cells
This experiment assesses the effect of this compound on the TCR signaling pathway in a human T-cell line.[1]
Workflow:
Caption: Workflow for TCR signaling assay in Jurkat T-cells.
Methodology:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
-
After stimulation, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-LCK, p-ERK) and total protein controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Signaling Pathway
This compound functions by inhibiting Lymphoid-tyrosine phosphatase (LYP), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting LYP, this compound enhances TCR signaling, leading to increased T-cell activation.
Caption: this compound inhibits LYP, enhancing TCR signaling and T-cell activation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
